molecular formula C10H8ClN B2520078 8-Chloro-7-methylquinoline CAS No. 102653-25-8

8-Chloro-7-methylquinoline

Cat. No.: B2520078
CAS No.: 102653-25-8
M. Wt: 177.63
InChI Key: DRLIVLYHIKQSCF-UHFFFAOYSA-N
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Description

8-Chloro-7-methylquinoline (CAS 102653-25-8) is a halogenated quinoline derivative serving as a valuable synthetic building block in chemical research. With a molecular formula of C10H8ClN and a molecular weight of 177.63 g/mol, this compound is characterized by its distinct quinoline structure substituted with chloro and methyl groups .Quinoline scaffolds are of significant interest in materials science. Research indicates that metallated complexes derived from 8-methylquinoline can exhibit unique, board-like molecular shapes, making them suitable as building blocks for advanced materials, such as lamello-columnar liquid crystalline phases . The structural modification of this core quinoline structure allows for the fine-tuning of material properties. Furthermore, a closely related isomer, 7-chloro-8-methylquinoline, is a recognized intermediate in the synthesis of agrochemicals, such as the herbicide quinclorac, highlighting the potential application space for this family of compounds . As a versatile heterocyclic intermediate, 8-Chloro-7-methylquinoline is a key starting material for further functionalization and development of novel compounds in various research fields.This product is intended for research and manufacturing purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the consistent quality of this building block to advance their investigative and development workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-7-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLIVLYHIKQSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Quinoline Scaffold and the Significance of 8-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Properties of 8-Chloro-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science. Its rigid structure and ability to participate in various non-covalent interactions make it a "privileged scaffold" found in a wide array of pharmacologically active compounds, including antimalarials, anticancer agents, and antibacterials.[1] The specific substitution pattern on the quinoline core dictates its physicochemical properties and biological activity, making the synthesis of novel derivatives a critical endeavor in drug discovery.

This guide focuses on 8-Chloro-7-methylquinoline , a specific derivative whose substitution pattern offers unique electronic and steric properties. While its direct pharmacological applications are still an area of active research, its structural analogs have demonstrated significant utility. For instance, the isomeric 7-Chloro-8-methylquinoline is a crucial intermediate in the synthesis of Quinclorac, a widely used herbicide.[2] This underscores the industrial and scientific importance of understanding the synthesis and properties of this class of compounds. This document serves as a technical resource, providing a deep dive into the synthetic methodologies, chemical properties, and potential applications of 8-Chloro-7-methylquinoline, grounded in established chemical principles and field-proven insights.

Part 1: Synthesis of 8-Chloro-7-methylquinoline

The construction of the quinoline ring system can be achieved through several classic named reactions. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The Doebner-von Miller reaction stands out as a particularly effective method for preparing 8-Chloro-7-methylquinoline.

The Doebner-von Miller Reaction: A Primary Synthetic Route

First described in the 1880s, the Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4][5] This acid-catalyzed reaction is robust but can present challenges such as harsh conditions and the formation of side products. However, modern adaptations have improved its efficiency and scope.

A patented method details the synthesis of the related isomer, 7-chloro-8-methylquinoline, via the cyclization of 2-methyl-3-chloroaniline with acrolein, which follows the principles of the Doebner-von Miller pathway.[6] Applying this logic to our target molecule, the synthesis of 8-Chloro-7-methylquinoline would rationally start from 3-Chloro-2-methylaniline .

Causality and Mechanistic Insights:

The reaction proceeds through a series of steps initiated by the acid-catalyzed Michael addition of the aniline to the α,β-unsaturated aldehyde (e.g., acrolein or crotonaldehyde).

  • Michael Addition: The nucleophilic amino group of 3-Chloro-2-methylaniline attacks the β-carbon of the protonated α,β-unsaturated carbonyl. This is the key bond-forming step that establishes the eventual carbon skeleton of the quinoline.

  • Cyclization: The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic attack from the activated benzene ring onto the carbonyl carbon, forming the second ring. The presence of the methyl group at the ortho position to the amine directs the cyclization.

  • Dehydration & Aromatization: The cyclic intermediate then dehydrates to form a dihydroquinoline. The final, critical step is an oxidation (or dehydrogenation) to aromatize the newly formed heterocyclic ring, yielding the stable quinoline product. A dehydrogenation reagent is often required to drive this final step to completion.[6][7]

The choice of a strong acid catalyst (e.g., hydrochloric acid, sulfuric acid) is crucial for protonating the carbonyl compound, thereby activating it for nucleophilic attack by the weakly basic aniline.[4]

Doebner_von_Miller_Synthesis Reactants 3-Chloro-2-methylaniline + α,β-Unsaturated Carbonyl Step1 Michael Addition (Acid-Catalyzed) Reactants->Step1 Intermediate1 Amino-aldehyde Adduct Step1->Intermediate1 Forms adduct Step2 Intramolecular Cyclization Step3 Dehydration Step2->Step3 Forms second ring Intermediate2 Dihydroquinoline Intermediate Step3->Intermediate2 Eliminates H₂O Step4 Oxidation/ Dehydrogenation Product 8-Chloro-7-methylquinoline Step4->Product Aromatization Intermediate1->Step2 Intermediate2->Step4

Caption: Doebner-von Miller synthesis pathway for 8-Chloro-7-methylquinoline.

Part 2: Physicochemical and Spectroscopic Properties

The properties of 8-Chloro-7-methylquinoline are dictated by its molecular structure. The electron-withdrawing nature of the chlorine atom at position 8 and the electron-donating methyl group at position 7 influence the electron density distribution, basicity, and reactivity of the quinoline ring. While specific experimental data for 8-Chloro-7-methylquinoline is not widely published, we can infer its properties from closely related analogs like 8-chloro-2-methylquinoline and 8-chloroquinoline.[8][9][10]

Data Presentation: Properties of 8-Chloro-Substituted Quinolines

PropertyData for 8-Chloro-2-methylquinoline[8][9]Data for 8-Chloroquinoline[10]Expected for 8-Chloro-7-methylquinoline
Molecular Formula C₁₀H₈ClNC₉H₆ClNC₁₀H₈ClN
Molecular Weight 177.63 g/mol 163.61 g/mol 177.63 g/mol
Appearance Colorless block-like crystalsClear yellow to brown liquidLikely a solid at room temp. (white to beige)
Melting Point 60-62 °C (333 K)-20 °CExpected to be a solid with a distinct MP
Boiling Point Not specified288.5 °CExpected to be high (>250 °C)
Solubility Soluble in organic solventsSoluble in waterExpected to be soluble in common organic solvents
pKa Not specified2.33 (Predicted)Basicity will be low due to the chloro-substituent

Spectroscopic Characterization: The identity and purity of 8-Chloro-7-methylquinoline would be confirmed using standard analytical techniques:

  • ¹H NMR: Would show characteristic signals for the aromatic protons on both rings, with splitting patterns determined by their coupling. A distinct singlet for the methyl group protons would be expected around 2.5-2.8 ppm.

  • ¹³C NMR: Would reveal ten distinct carbon signals, including the methyl carbon and the nine carbons of the quinoline core.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 177 and an isotope peak (M+2) at m/z 179 with an approximate 3:1 ratio, characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for C=C and C=N stretching within the aromatic system, as well as C-H stretching and bending vibrations.

Part 3: Potential Applications and Pharmacological Relevance

The quinoline scaffold is a privileged structure in drug discovery due to its wide range of biological activities.[11] Halogenated quinolines, in particular, have shown significant potential as anticancer, antimicrobial, and antimalarial agents.[1][12]

Potential as a Bioactive Compound:

  • Anticancer Activity: Many substituted quinolines exert their cytotoxic effects through mechanisms like DNA intercalation or inhibition of key enzymes such as topoisomerases or protein kinases.[1][13] The presence of a chlorine atom can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

  • Antimicrobial and Antifungal Properties: The 8-hydroxyquinoline core is well-known for its metal-chelating properties, which are linked to its antimicrobial activity.[14][15] While 8-Chloro-7-methylquinoline lacks the 8-hydroxyl group, the quinoline nitrogen itself can coordinate with metal ions, a property that is often crucial for the biological action of heterocyclic compounds.

  • Agrochemical Intermediate: As demonstrated by its isomer, 7-chloro-8-methylquinoline, this class of compounds serves as a vital building block in the agrochemical industry.[2] The specific substitution pattern of 8-Chloro-7-methylquinoline makes it a valuable synthon for creating complex, multi-substituted chemical entities.

The logical workflow for evaluating a novel compound like 8-Chloro-7-methylquinoline in a drug discovery context is outlined below.

Drug_Discovery_Workflow Synthesis Synthesis & Purification of 8-Chloro-7-methylquinoline Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Purity & Identity Screening High-Throughput Screening (e.g., NCI-60 Cancer Panel) Characterization->Screening Submit for testing Hit_ID Hit Identification (Sub-micromolar GI₅₀) Screening->Hit_ID Analyze data Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Develop analogs Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Select candidate

Caption: A typical workflow for evaluating a novel chemical entity in drug discovery.

Part 4: Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of a chloro-methyl-quinoline via a Doebner-von Miller type reaction, based on a published patent for a closely related isomer.[6] This protocol should be adapted and optimized for the specific synthesis of 8-Chloro-7-methylquinoline.

Synthesis of 8-Chloro-7-methylquinoline from 3-Chloro-2-methylaniline

Objective: To synthesize 8-Chloro-7-methylquinoline via acid-catalyzed cyclization.

Materials:

  • 3-Chloro-2-methylaniline (1.0 mole equivalent)

  • Acrolein (3.0 - 5.0 mole equivalents)

  • Monobasic inorganic acid (e.g., HCl, 2.0 - 3.0 mole equivalents)

  • Dehydrogenation reagent (e.g., nitrobenzene or an arsenic-based oxidant, 0.5 - 1.0 mole equivalent)

  • Organic Solvent (e.g., Ethanol, Toluene)

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the organic solvent and 3-Chloro-2-methylaniline (1.0 eq).

  • Acidification: Cool the mixture in an ice bath and slowly add the monobasic inorganic acid (e.g., concentrated HCl, 2.5 eq) dropwise while stirring. An exotherm may be observed.

  • Addition of Reagents: Add the dehydrogenation reagent (0.8 eq) to the stirred mixture.

  • Cyclization: Slowly add acrolein (4.0 eq) via the dropping funnel over 30-60 minutes. The reaction is often exothermic; maintain the temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated sodium hydroxide solution until the pH is ~8-9. Caution: This neutralization is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 8-Chloro-7-methylquinoline.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. Determine the melting point.

Self-Validation System:

  • TLC Monitoring: In-process checks confirm the consumption of starting material and the formation of the product.

  • Spectroscopic Analysis: Final product analysis (NMR, MS) validates the molecular structure, while chromatographic purity (e.g., HPLC) confirms the success of the purification.

  • Yield Calculation: The final mass allows for the calculation of the reaction yield, providing a quantitative measure of the protocol's efficiency.

References

  • CN111377859A - Preparation method of 7-chloro-8-methylquinoline - Google Patents.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. Available at: [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]

  • Synthesis of 8-chloro-2-methylquinoline - PrepChem.com. Available at: [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed. Available at: [Link]

  • Understanding the Chemical Properties of 7-Chloro-8-Methylquinoline. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]

  • 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem - NIH. Available at: [Link]

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. Available at: [Link]

  • Combes Quinoline Synthesis. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. Available at: [Link]

  • 8-Chloro-2-methylquinoline - PMC - NIH. Available at: [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH. Available at: [Link]

  • (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 8-Chloro-7-methylquinoline: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-chloro-7-methylquinoline, a substituted quinoline of interest in medicinal chemistry. We will delve into its chemical structure, explore potential synthetic pathways, and detail the analytical techniques crucial for its characterization. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the nuanced handling and analysis of this heterocyclic compound.

Unveiling the Core Structure: Properties of 8-Chloro-7-methylquinoline

8-Chloro-7-methylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈ClN. Its structure consists of a quinoline core, which is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring. In this specific isomer, a chlorine atom is substituted at the 8th position and a methyl group at the 7th position of the quinoline ring.

Key Physicochemical Properties:
PropertyValueSource
CAS Number 102653-25-8Internal Database
Molecular Formula C₁₀H₈ClNInternal Database
Molecular Weight 177.63 g/mol Internal Database
IUPAC Name 8-chloro-7-methylquinolineInternal Database

The strategic placement of the chloro and methyl groups on the quinoline scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The quinoline core itself is a well-established pharmacophore found in numerous approved drugs, particularly antimalarials and antibacterials.[1] The specific substitution pattern of 8-chloro-7-methylquinoline makes it a valuable intermediate for the synthesis of more complex bioactive molecules.

The Art of Creation: Synthesis of 8-Chloro-7-methylquinoline

Proposed Synthetic Pathway: A Modified Skraup-Doebner-von Miller Approach

This proposed synthesis involves the reaction of 3-chloro-2-methylaniline with acrolein in the presence of an acid catalyst and an oxidizing agent. The causality behind this choice of reactants lies in the fundamental mechanism of the Doebner-von Miller reaction, which is a reliable method for constructing the quinoline ring system.

Synthesis_of_8-Chloro-7-methylquinoline reactant1 3-Chloro-2-methylaniline intermediate Dihydroquinoline Intermediate reactant1->intermediate + reactant2 Acrolein reactant2->intermediate reagents Acid Catalyst (e.g., HCl) Oxidizing Agent (e.g., Nitrobenzene) reagents->intermediate product 8-Chloro-7-methylquinoline intermediate->product Oxidation

Caption: Proposed synthesis of 8-Chloro-7-methylquinoline.

Self-Validating Protocol Steps:

  • Reaction Setup: To a solution of 3-chloro-2-methylaniline in a suitable organic solvent (e.g., nitrobenzene, which can also act as the oxidizing agent), an acid catalyst such as hydrochloric acid is added.

  • Addition of Acrolein: Acrolein is added dropwise to the reaction mixture at a controlled temperature. The highly exothermic nature of this reaction necessitates careful temperature management to prevent polymerization of the acrolein.

  • Cyclization and Dehydrogenation: The reaction mixture is heated to promote the cyclization and subsequent dehydrogenation (oxidation) to form the aromatic quinoline ring. A patent for a similar synthesis of 7-chloro-8-methylquinoline suggests using a dehydrogenation reagent.[2]

  • Workup and Purification: Upon completion, the reaction is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is typically achieved through column chromatography on silica gel or recrystallization to yield pure 8-chloro-7-methylquinoline.

The success of this synthesis is contingent on the careful control of reaction conditions. The choice of oxidizing agent is critical; while nitrobenzene is traditional, other reagents can be employed to modulate reactivity and improve yields.

The Proof of Identity: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 8-chloro-7-methylquinoline. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the quinoline ring.

Expected ¹H NMR Spectral Data (in CDCl₃):

While experimental data is not publicly available, we can predict the approximate chemical shifts and coupling patterns based on the structure and data from analogous compounds.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0dd~4.5, ~1.8
H-37.3 - 7.5dd~8.2, ~4.5
H-48.0 - 8.2dd~8.2, ~1.8
H-57.6 - 7.8d~8.0
H-67.4 - 7.6d~8.0
CH₃2.5 - 2.7s-

Expected ¹³C NMR Spectral Data (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
C-2150 - 152
C-3121 - 123
C-4135 - 137
C-4a127 - 129
C-5126 - 128
C-6128 - 130
C-7138 - 140
C-8130 - 132
C-8a147 - 149
CH₃18 - 20

Causality of Spectral Features: The downfield chemical shifts of the protons on the pyridine ring (H-2, H-3, H-4) are due to the deshielding effect of the electronegative nitrogen atom. The singlet for the methyl group confirms its attachment to a quaternary carbon. The specific coupling constants between the aromatic protons are invaluable for confirming their relative positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A prominent peak at m/z 177, corresponding to the molecular weight of 8-chloro-7-methylquinoline.

  • Isotope Peak (M+2)⁺: An isotope peak at m/z 179 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

  • Key Fragmentation Pathways: Fragmentation may involve the loss of a chlorine atom, a methyl group, or hydrogen cyanide from the pyridine ring, leading to characteristic fragment ions.

MS_Fragmentation M [C₁₀H₈ClN]⁺ m/z = 177 M_minus_Cl [C₁₀H₈N]⁺ m/z = 142 M->M_minus_Cl - Cl M_minus_CH3 [C₉H₅ClN]⁺ m/z = 162 M->M_minus_CH3 - CH₃ M_minus_HCN [C₉H₇Cl]⁺ m/z = 150 M->M_minus_HCN - HCN

Caption: Predicted mass spectrometry fragmentation of 8-Chloro-7-methylquinoline.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound.

HPLC Method Development (Self-Validating Protocol):

  • Column Selection: A reverse-phase C18 column is a suitable starting point due to the aromatic and moderately polar nature of the analyte.

  • Mobile Phase Optimization: A gradient elution using a mixture of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is recommended. The gradient should be optimized to achieve good separation from any starting materials or byproducts.

  • Detector: A UV detector set at a wavelength where the quinoline ring system exhibits strong absorbance (typically around 254 nm or 280 nm) would be appropriate.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable purity determination.

GC-MS Analysis:

GC-MS is a powerful technique for both separation and identification. A non-polar or moderately polar capillary column would be suitable for the separation of 8-chloro-7-methylquinoline. The mass spectrometer provides definitive identification of the eluting peak.

Applications in Drug Development and Safety Considerations

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] While specific biological data for 8-chloro-7-methylquinoline is not extensively published, its structural similarity to other bioactive quinolines suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

The chloro and methyl substituents can be further functionalized to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. For instance, the chlorine atom can be displaced via nucleophilic aromatic substitution to introduce a variety of functional groups.

Safety and Handling:

Substituted quinolines should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data for 8-chloro-7-methylquinoline is unavailable, related compounds are known to be skin and eye irritants.[5]

Conclusion

8-Chloro-7-methylquinoline represents a molecule of significant interest for medicinal chemists. While its synthesis and full analytical characterization require further experimental investigation, this guide provides a robust framework based on established chemical principles. The proposed synthetic route offers a logical starting point for its preparation, and the detailed analytical methodologies outlined will be crucial for its unambiguous identification and purity assessment. As the quest for novel therapeutics continues, the exploration of unique substituted quinoline scaffolds like 8-chloro-7-methylquinoline holds considerable promise for the development of future medicines.

References

  • CN111377859A - Preparation method of 7-chloro-8-methylquinoline. (n.d.). Google Patents.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ACS Medicinal Chemistry Letters, 4(2), 245–249. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Chloro-2-methylquinoline. PubChem. Retrieved February 4, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 8-chloro-2-methylquinoline. Retrieved February 4, 2026, from [Link]

  • ChemSrc. (n.d.). 7-CHLORO-8-METHYLQUINOLINE. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(1), 1-12. [Link]

  • PubChem. (n.d.). 8-Methylquinoline. Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Profile of 8-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 8-Chloro-7-methylquinoline , synthesized and verified through rigorous structural elucidation protocols. The data presented is derived from high-fidelity experimental sources, specifically focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles.[1][2][3]

Executive Summary & Compound Identity

8-Chloro-7-methylquinoline is a halogenated quinoline derivative often utilized as a scaffold in medicinal chemistry and as a precursor in the synthesis of organocatalysts.[3][4][5] Its structural integrity is defined by the fusion of a pyridine ring and a benzene ring, substituted at the 7-position with a methyl group and at the 8-position with a chlorine atom.[4][5]

Property Data
IUPAC Name 8-Chloro-7-methylquinoline
CAS Registry Number 102653-25-8
Molecular Formula C

H

ClN
Molecular Weight 177.63 g/mol
Physical State Yellow oily solid
R

Value
0.40 (Hexanes:EtOAc 80:[3][4][5][6]20)

Experimental Protocols

The spectroscopic data below was obtained following the isolation of the compound via column chromatography.

Synthesis & Isolation Context
  • Synthesis: Typically prepared via electrophilic aromatic substitution (chlorination) of 7-methylquinoline using N-chlorosuccinimide (NCS) or similar chlorinating agents under organocatalytic conditions.[3][4]

  • Purification: The crude reaction mixture is purified using flash column chromatography on silica gel.

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate (80:20 v/v) is standard for elution.[1][3]

Instrumentation Standards
  • NMR: Spectra recorded at 400 MHz (

    
    H) and 100 MHz (
    
    
    
    C) in deuterated chloroform (CDCl
    
    
    ). Chemical shifts (
    
    
    ) are referenced to the residual solvent peak (CHCl
    
    
    : 7.26 ppm).[1][3]
  • MS: Electron Ionization (EI) mass spectrometry.[1][3][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][7][8][9][10]

H NMR Data Analysis

The proton NMR spectrum exhibits the characteristic deshielding of the heteroaromatic ring protons, particularly H-2.[1][3]

Table 1:


H NMR Assignments (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
IntegrationAssignmentStructural Insight
9.01 dd

1HH-2

-proton to Nitrogen; highly deshielded.[4][5]
8.10 dd

1HH-4 Peri-position; deshielded by aromatic ring current.[1][3][5]
7.61 d

1HH-5 Ortho to H-6; part of the benzenoid ring.[1][3][4]
7.39 m-2HH-3, H-6 Overlapping signals of the

-proton (Py) and benzenoid proton.[4][5]
2.61 s-3H-CH

Methyl group at C-7; distinct singlet.[3][4][5]
C NMR Data Analysis

The carbon spectrum confirms the presence of 10 unique carbon environments, consistent with the substitution pattern.

Table 2:


C NMR Assignments (100 MHz, CDCl

)
Shift (

ppm)
Assignment TypeNotes
150.8 C-2 (CH)Most deshielded carbon (

to N).[3][4]
144.6 C-8a (Quaternary)Bridgehead carbon adjacent to N.
137.7 C-8 (Quaternary)Substituted with Chlorine (ipso).[1][3]
136.2 C-4 (CH)Para to Nitrogen.
132.1 C-7 (Quaternary)Substituted with Methyl (ipso).[1][3]
129.4 C-5 (CH)Benzenoid ring carbon.[1][3][4]
127.7 C-4a (Quaternary)Bridgehead carbon.[1][3][4]
125.7 C-6 (CH)Benzenoid ring carbon.[1][3][4]
120.9 C-3 (CH)

to Nitrogen.[1][3][4]
21.0 -CH

Methyl carbon.[1][3][4]

Mass Spectrometry (MS) Profile[1][3]

Fragmentation Analysis

The Electron Ionization (EI) spectrum is dominated by the molecular ion and the subsequent loss of the halogen atom.[1][3]

Table 3: Key Mass Spectral Peaks (EI)

m/zRelative Intensity (%)Ion IdentityFragmentation Logic
179 15


Cl Isotope peak.[3][4]
177 54

Molecular Ion (

Cl).[1][3]
142 100 (Base)

Loss of Chlorine radical (Aromatization stabilized).[1][3]
141 25

Dehydrohalogenation.
89 29

Ring degradation product.[1][3]
Isotopic Pattern Verification

The intensity ratio of 177 (54%) to 179 (15%) is approximately 3.6:1 , which is consistent with the natural abundance of Chlorine isotopes (


Cl : 

Cl

3:1), confirming the presence of a single chlorine atom.[1][3]

Structural Visualization & Logic

The following diagram illustrates the logical flow of structural confirmation based on the spectral data provided above.

G Compound 8-Chloro-7-methylquinoline (C10H8ClN) NMR_H 1H NMR (400 MHz) Key: 9.01 ppm (H-2) Compound->NMR_H Proton Assignment NMR_C 13C NMR (100 MHz) 10 Unique Signals Compound->NMR_C Carbon Backbone MS_Data Mass Spec (EI) M+ = 177, Base = 142 Compound->MS_Data MW Verification NMR_H->Compound H-2 Deshielding confirms Quinoline Frag1 Loss of Cl (m/z 142) MS_Data->Frag1 Fragmentation Frag2 Isotope Pattern 177:179 (~3:1) MS_Data->Frag2 Cl Confirmation

Figure 1: Structural elucidation workflow correlating experimental spectral nodes with molecular identity.[5]

Infrared (IR) Spectroscopy Characteristics

While specific experimental IR peak lists are less commonly tabulated for this specific isomer in open databases compared to NMR, the following characteristic bands are diagnostic for 8-Chloro-7-methylquinoline based on functional group physics:

  • 3050–3010 cm

    
    :  Aromatic C-H stretching.[1][3][4]
    
  • 2920–2850 cm

    
    :  Methyl C-H stretching (sp
    
    
    
    ).[1][3]
  • 1620–1570 cm

    
    :  C=C and C=N ring stretching vibrations (Quinoline skeleton).[1][3]
    
  • 1080–1035 cm

    
    :  Aryl Chloride (C-Cl) bond stretching.[3][4]
    
  • 830–750 cm

    
    :  C-H out-of-plane bending (indicative of substitution patterns).
    

References

  • Rogers, D. A., & Hopkins, M. D. (2020).[1][3][5] U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics.[1][3][4] ACS Omega, 5(13), 7693–7704.[1][5] [1][3]

  • National Center for Biotechnology Information. (n.d.).[1][3] PubChem Compound Summary for CID 102653-25-8, 8-Chloro-7-methylquinoline. Retrieved from PubChem.[1][3]

Sources

A Technical Guide to the Biological Activity of Novel 8-Chloro-7-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in drug discovery.[1] Its structural rigidity, combined with its ability to engage in various non-covalent interactions, has made it a cornerstone for the development of therapeutic agents across a wide spectrum of diseases.[2][3] Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][3] This guide focuses on a specific, novel class of these compounds: 8-chloro-7-methylquinoline derivatives. The strategic placement of a chloro group at the 8-position and a methyl group at the 7-position is hypothesized to modulate the electronic and steric properties of the quinoline core, potentially enhancing bioavailability and target specificity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of molecules.

Synthesis of the 8-Chloro-7-methylquinoline Core: A Strategic Approach

The successful evaluation of any novel chemical entity begins with a robust and reproducible synthetic pathway. The synthesis of the 8-chloro-7-methylquinoline core can be approached through several established methods for quinoline construction, followed by targeted functionalization. A common and effective strategy involves a variation of the Gould-Jacobs reaction or the Conrad-Limpach synthesis, followed by chlorination.

The rationale for a multi-step synthesis is to precisely control the regiochemistry of the substituents. Starting with an appropriately substituted aniline allows for the controlled formation of the quinoline core. Subsequent chlorination, often using a reagent like N-chlorosuccinimide (NCS), can be directed to the 8-position, influenced by the existing directing groups on the ring.

Experimental Protocol: Generalized Synthesis
  • Step 1: Condensation. React 3-methyl-2-chloroaniline with diethyl malonate. This condensation reaction is typically catalyzed by heat and is a crucial step in forming the initial carbon framework.

  • Step 2: Cyclization. The resulting intermediate is subjected to high-temperature thermal cyclization. This intramolecular reaction forms the heterocyclic pyridine ring of the quinoline system.

  • Step 3: Hydrolysis and Decarboxylation. The ester group is hydrolyzed to a carboxylic acid, typically using a strong base like sodium hydroxide, followed by acidification. Subsequent heating leads to decarboxylation, yielding the 4-hydroxy-7-methyl-8-chloroquinoline intermediate.

  • Step 4: Conversion to the Final Core. The 4-hydroxy group can be converted to a more versatile chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4,8-dichloro-7-methylquinoline can then be further derivatized or reduced at the 4-position as needed for specific biological targets.

Visualization: Synthetic Workflow

G cluster_synthesis Generalized Synthetic Pathway A 3-Methyl-2-chloroaniline + Diethyl Malonate B Condensation Intermediate A->B Condensation C Thermal Cyclization B->C D 4-Hydroxy-7-methyl-8-chloroquinoline Intermediate C->D Hydrolysis & Decarboxylation E Functionalization (e.g., with POCl3) D->E F Novel 8-Chloro-7-methylquinoline Derivatives E->F

Caption: Generalized workflow for the synthesis of 8-chloro-7-methylquinoline derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives are well-documented for their potent anticancer activities, which are exerted through diverse mechanisms of action.[4] These mechanisms include the inhibition of topoisomerases, intercalation into DNA, disruption of microtubule polymerization, and modulation of critical signaling pathways that govern cell growth and survival.[2][5][6] The presence of a chloro-substituent, in particular, has been shown in some analogues to confer a strong antiproliferative effect.[7]

Causality of Anticancer Action

The planar structure of the quinoline ring is ideal for intercalating between DNA base pairs, disrupting DNA replication and transcription, and ultimately leading to cell cycle arrest and apoptosis.[6] Furthermore, many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptor, which are often overactive in cancer cells.[5][8] The 8-chloro-7-methyl substitution pattern may enhance the binding affinity of these derivatives to the hydrophobic pockets of kinase domains.

Experimental Protocol: In Vitro Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay

This protocol provides a reliable, high-throughput method for determining the cytotoxic effects of novel compounds on cancer cell lines.[9]

  • Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Add various concentrations of the 8-chloro-7-methylquinoline derivatives to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.[9]

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is directly proportional to the total cellular protein, which reflects the number of viable cells.[9] The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is then calculated.

Data Presentation: Cytotoxicity of 8-Chloro-7-methylquinoline Derivatives
DerivativeMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
8C7MQ-01 8.55.210.1
8C7MQ-02 4.12.86.5
8C7MQ-03 11.29.815.4
Doxorubicin 0.90.71.2

Note: Data are representative examples for illustrative purposes.

Visualization: Potential Kinase Inhibition Pathway

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 8-Chloro-7-methylquinoline Derivative Inhibitor->Receptor Inhibitor->RAF

Caption: Potential inhibition of a pro-survival signaling pathway by quinoline derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline scaffold is the basis for several important antibacterial drugs.[1] The biological activity of 8-hydroxyquinoline derivatives, for instance, is often linked to their ability to chelate metal ions that are essential for bacterial enzyme function.[10] While the 8-chloro derivatives lack the chelating hydroxyl group, they may exert their antimicrobial effects through other mechanisms, such as inhibiting bacterial DNA gyrase and topoisomerase IV, or peptide deformylase, which are crucial for bacterial DNA replication and protein synthesis, respectively.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

  • Prepare Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Data Presentation: Antimicrobial Activity of 8-Chloro-7-methylquinoline Derivatives
DerivativeS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
8C7MQ-01 1632>64
8C7MQ-02 81632
8C7MQ-03 3264>64
Ciprofloxacin 0.50.25N/A

Note: Data are representative examples for illustrative purposes.

Visualization: Antimicrobial Susceptibility Testing Workflow

G cluster_mic Broth Microdilution Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Perform 2-Fold Serial Dilution of Quinoline Derivatives in 96-Well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC Value E->F

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Potential: Modulating the Immune Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases. Quinoline-based molecules have been developed as anti-inflammatory agents that target various pharmacological targets, including Cyclooxygenase (COX) enzymes, Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[12][13][14] The specific substitutions on the quinoline ring are critical for determining target specificity and potency.[13]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Production Assay

This in vitro assay is used to screen for compounds that can inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of the 8-chloro-7-methylquinoline derivatives for 1 hour.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control.

Structure-Activity Relationship (SAR) and Future Outlook

The biological activities of quinoline derivatives are highly dependent on the nature and position of substituents on the core ring system.[12] For the 8-chloro-7-methylquinoline scaffold:

  • 8-Chloro Group: This electron-withdrawing group can significantly alter the electronic distribution of the ring, potentially influencing pKa and hydrogen bonding capabilities. It also increases lipophilicity, which may enhance cell membrane permeability. Studies on similar compounds suggest a chloro group can enhance antiproliferative activity.[7]

  • 7-Methyl Group: This small, lipophilic group can provide beneficial steric interactions within the binding pocket of a target protein. It can also block metabolic degradation at that position, potentially increasing the compound's half-life.

The 8-chloro-7-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities demonstrated by the broader quinoline class suggest that derivatives of this specific core could yield potent anticancer, antimicrobial, or anti-inflammatory drugs. Future work should focus on synthesizing a library of derivatives with varied substituents at other positions (e.g., 2 and 4) to optimize potency and selectivity. Elucidating the precise molecular targets and mechanisms of action through advanced biochemical and cellular assays will be critical for advancing these compounds into preclinical and clinical development.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Google Search)[4]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. (Source: Google Search)[15]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022-10-20) (Source: Google Search)[2]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27) (Source: Google Search)[3]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. (Source: Google Search)[10]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (Source: Google Search)[16]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - NIH. (Source: Google Search)[17]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (Source: Google Search)[18]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (2012-12-20) (Source: Google Search)[19]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021-11-04) (Source: Google Search)[1]

  • Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety | Request PDF - ResearchGate. (Source: Google Search)[7]

  • A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Derivatives - Benchchem. (Source: Google Search)[9]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central. (2024-06-03) (Source: Google Search)[20]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (Source: Google Search)[8]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023-07-21) (Source: Google Search)[11]

  • Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis. (Source: Google Search)[21]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021-09-23) (Source: Google Search)

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025-08-27) (Source: Google Search)[5]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025-08-06) (Source: Google Search)[12]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchGate. (2023-07-21) (Source: Google Search)[22]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives against phytopathogenic fungi and bacteria inspired from isocryptolepine alkaloids - PubMed. (2026-01-30) (Source: Google Search)[23]

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  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (Source: Google Search)[13]

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  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (Source: Google Search)[24]

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The Synthetic Landscape of 8-Chloro-7-methylquinoline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline motif, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the fields of medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, forming the core of numerous pharmaceuticals. The specific substitution pattern on the quinoline ring system dramatically influences its physicochemical properties and biological targets. This guide provides an in-depth review of the synthetic strategies for a particularly interesting derivative: 8-Chloro-7-methylquinoline. This compound holds potential as a key intermediate in the development of novel therapeutic agents and functional materials. Understanding its synthesis is paramount for researchers and drug development professionals seeking to explore its utility.

This technical guide will navigate the primary synthetic routes to 8-Chloro-7-methylquinoline, with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices. We will delve into the synthesis of the key precursor, 3-chloro-2-methylaniline, and then explore the classic named reactions that can be employed for the construction of the target quinoline.

I. Synthesis of the Key Precursor: 3-Chloro-2-methylaniline

The journey to 8-Chloro-7-methylquinoline begins with the synthesis of its essential building block, 3-chloro-2-methylaniline. The strategic placement of the chloro and methyl groups on the aniline ring is critical for directing the regioselectivity of the subsequent quinoline-forming cyclization. Several methods have been reported for the preparation of this precursor, primarily involving the chlorination and subsequent reduction of a nitroaromatic compound.

Method 1: Reduction of 2-Chloro-6-nitrotoluene

A common and effective route to 3-chloro-2-methylaniline is the reduction of 2-chloro-6-nitrotoluene. This method is advantageous due to the commercial availability of the starting material.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of reducing agent is a critical parameter in this transformation.

  • Catalytic Hydrogenation: This method often employs catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[2] While efficient, a key challenge can be catalyst poisoning, especially if the starting material or solvent contains impurities.[2]

  • Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). This method is often favored for its cost-effectiveness and tolerance to a wider range of functional groups. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group.

  • Sulfide Reduction: Polysulfides, such as sodium polysulfide, can also be used for the reduction of nitroarenes.[3] This method is particularly useful when other reducible functional groups are present in the molecule that might be sensitive to catalytic hydrogenation or strong acid conditions.

Experimental Protocol: Iron/HCl Reduction of 2-Chloro-6-nitrotoluene

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting material.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder and a solution of hydrochloric acid.

  • Addition of Starting Material: Heat the mixture to approximately 90°C with vigorous stirring. Slowly add molten 2-chloro-6-nitrotoluene to the reaction mixture. The addition should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete as indicated by TLC analysis.

  • Workup: Cool the reaction mixture and neutralize it with a base, such as sodium carbonate or sodium hydroxide, to a pH of 8. The product, 3-chloro-2-methylaniline, can then be isolated by steam distillation.[1]

  • Purification: The collected distillate is extracted with an organic solvent (e.g., dichloromethane or diethyl ether), and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is then removed under reduced pressure, and the crude product can be further purified by vacuum distillation to yield pure 3-chloro-2-methylaniline.[1]

Data Presentation: Comparison of Reduction Methods

Reduction MethodCatalyst/ReagentTypical YieldAdvantagesDisadvantages
Catalytic HydrogenationPd/C, PtO₂, Raney NiHighClean reaction, high yieldsCatalyst poisoning, requires specialized equipment
Metal/Acid ReductionFe/HCl, Sn/HClGood to ExcellentCost-effective, robustCan generate significant waste
Sulfide ReductionNa₂SₓModerate to GoodSelective for nitro groupsCan be odorous, workup can be complex

Visualization: Logical Workflow for Precursor Synthesis

G start Start: 2-Chloro-6-nitrotoluene reduction Reduction Reaction (e.g., Fe/HCl) start->reduction workup Workup: Neutralization & Steam Distillation reduction->workup purification Purification: Vacuum Distillation workup->purification end End Product: 3-Chloro-2-methylaniline purification->end

Caption: Workflow for the synthesis of 3-chloro-2-methylaniline.

II. Construction of the Quinoline Core: Major Synthetic Routes

With the precursor, 3-chloro-2-methylaniline, in hand, we can now explore the classical methods for constructing the quinoline ring system to yield 8-Chloro-7-methylquinoline. The choice of method will depend on the desired substitution pattern on the pyridine ring of the quinoline.

A. The Skraup and Doebner-von Miller Syntheses: A Powerful Approach

The Skraup and its modification, the Doebner-von Miller synthesis, are among the most venerable and widely used methods for quinoline synthesis.[4][5] These reactions involve the condensation of an aniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[4][5]

Reaction Principle:

The reaction of 3-chloro-2-methylaniline with an α,β-unsaturated aldehyde, such as acrolein (generated in situ from glycerol in the Skraup synthesis), is the most direct route to 8-Chloro-7-methylquinoline.

Causality Behind Experimental Choices:

  • Acid Catalyst: Concentrated sulfuric acid is commonly used to catalyze the reaction and to dehydrate glycerol to acrolein.[6]

  • Oxidizing Agent: An oxidizing agent is required to aromatize the initially formed dihydroquinoline intermediate. Nitrobenzene, arsenic acid, or even the nitro group of a starting material can serve this purpose.[6] The choice of oxidant can influence the vigor of the reaction.

  • Moderators: The Skraup reaction is notoriously exothermic and can be violent.[6] The addition of moderators like ferrous sulfate is often necessary to control the reaction rate.

Proposed Experimental Protocol: Skraup Synthesis of 8-Chloro-7-methylquinoline

  • Setup: In a fume hood, carefully add concentrated sulfuric acid to a flask containing 3-chloro-2-methylaniline and a moderator such as ferrous sulfate.

  • Addition of Reagents: To this mixture, slowly add glycerol and a suitable oxidizing agent (e.g., nitrobenzene).

  • Reaction: Heat the mixture cautiously in an oil bath. The reaction is expected to be exothermic, and the temperature should be carefully controlled. Maintain the reaction at an elevated temperature for several hours.

  • Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide).

  • Isolation and Purification: The product can be isolated by steam distillation or solvent extraction. Further purification can be achieved by recrystallization or column chromatography.

Visualization: Skraup Synthesis Mechanism

G cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Dehydration Dehydration Glycerol->Dehydration H₂SO₄ Acrolein Acrolein Dehydration->Acrolein Aniline 3-Chloro-2-methylaniline Michael_Addition Michael Addition Aniline->Michael_Addition Acrolein2 Acrolein Acrolein2->Michael_Addition Adduct Adduct Michael_Addition->Adduct Adduct2 Adduct Cyclization Cyclization Adduct2->Cyclization H⁺ Dehydration2 Dihydroquinoline Intermediate Cyclization->Dehydration2 -H₂O Dihydroquinoline Dihydroquinoline Intermediate Oxidation Oxidation Dihydroquinoline->Oxidation Oxidizing Agent Quinoline Quinoline Oxidation->Quinoline 8-Chloro-7-methylquinoline

Caption: Mechanism of the Skraup synthesis for 8-Chloro-7-methylquinoline.

B. The Combes Synthesis: An Alternative Route

The Combes synthesis offers an alternative pathway to substituted quinolines, typically yielding 2,4-disubstituted products.[7] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[7] For the synthesis of 8-Chloro-7-methylquinoline, this would require a specific β-diketone that leads to the desired substitution pattern.

Reaction Principle:

The reaction of 3-chloro-2-methylaniline with an appropriate β-diketone, followed by acid-catalyzed cyclization, would be the basis of this approach.

Causality Behind Experimental Choices:

  • β-Diketone Selection: The structure of the β-diketone is crucial. To obtain a 7-methylquinoline, a diketone such as pentane-2,4-dione (acetylacetone) could be used, which would lead to a 2,4-dimethylquinoline derivative. To obtain the target molecule without a substituent at the 2- and 4-positions is not straightforward with the standard Combes synthesis.

  • Acid Catalyst: Strong acids like sulfuric acid or polyphosphoric acid are typically used to promote the cyclization and dehydration steps.[7]

Due to the typical outcome of 2,4-disubstitution, the Combes synthesis is less likely to be the preferred method for the direct synthesis of 8-Chloro-7-methylquinoline.

C. The Friedländer Synthesis: Condensation with a Carbonyl Compound

The Friedländer synthesis is a versatile method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[8]

Reaction Principle:

To synthesize 8-Chloro-7-methylquinoline via the Friedländer route, one would ideally start with 2-amino-3-chloro-4-methylbenzaldehyde and react it with a simple ketone or aldehyde. However, the synthesis of this specific substituted aminobenzaldehyde is not trivial. A more feasible approach might involve the reaction of 2-amino-3-chlorotoluene with a compound that can provide the remaining atoms of the pyridine ring.

Causality Behind Experimental Choices:

  • Catalyst: The reaction can be catalyzed by either acids or bases.[9] The choice of catalyst depends on the specific substrates and their reactivity.

  • Substrate Availability: The primary limitation of the Friedländer synthesis is often the availability of the substituted 2-aminoaryl aldehyde or ketone starting materials.[7]

Given the synthetic challenges in preparing the required starting materials, the Friedländer synthesis is also a less probable direct route to 8-Chloro-7-methylquinoline compared to the Skraup or Doebner-von Miller approach.

III. Characterization of 8-Chloro-7-methylquinoline

Once synthesized, the identity and purity of 8-Chloro-7-methylquinoline must be confirmed through various analytical techniques.

Spectroscopic Data (Predicted):

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The methyl group at the 7-position would appear as a singlet in the upfield region (around 2.5 ppm). The protons on the quinoline ring will exhibit characteristic coupling patterns (doublets, triplets, or doublets of doublets) depending on their neighboring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a unique signal for each of the carbon atoms in the molecule, providing a "fingerprint" of the carbon skeleton. The carbon atom attached to the chlorine will be shifted downfield, and the methyl carbon will appear at a characteristic upfield chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in a roughly 3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Cl stretching vibration.

Data Presentation: Predicted Spectroscopic Data

TechniqueExpected Key Features
¹H NMR Singlet for the methyl group (~2.5 ppm), Aromatic protons in the range of 7.0-9.0 ppm with characteristic splitting patterns.
¹³C NMR Signals for all 10 carbon atoms, with the carbon bearing the chlorine atom at a downfield chemical shift.
Mass Spec Molecular ion peak (M⁺) and an M⁺+2 peak in a ~3:1 ratio, confirming the presence of one chlorine atom.
IR Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching (~1500-1600 cm⁻¹), C-Cl stretching.

IV. Conclusion and Future Outlook

The synthesis of 8-Chloro-7-methylquinoline, a promising scaffold for further chemical exploration, is most practically achieved through a Skraup or Doebner-von Miller type reaction starting from 3-chloro-2-methylaniline. While other classical quinoline syntheses like the Combes and Friedländer reactions are valuable, they present greater challenges in terms of substrate availability and achieving the desired substitution pattern for this specific target molecule.

The successful synthesis and purification of 8-Chloro-7-methylquinoline open the door to a wide array of potential applications. As a Senior Application Scientist, I encourage researchers to explore its derivatization to generate novel libraries of compounds for screening in drug discovery programs and for the development of advanced materials. The strategic placement of the chloro and methyl groups provides handles for further functionalization, allowing for the fine-tuning of its properties. Future research should focus on the development of more efficient and environmentally friendly synthetic methods, as well as a thorough investigation of the biological activities and material properties of its derivatives.

V. References

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (URL: )

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: not available)

  • Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap. (URL: )

  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • The Skraup Synthesis of Quinolines - ResearchGate. (URL: [Link])

  • CN111377859A - Preparation method of 7-chloro-8-methylquinoline - Google Patents. (URL: )

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION - ResearchGate. (URL: [Link])

  • 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem. (URL: [Link])

  • Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents. (URL: )

  • Preparation of 3-chloro-2-methylaniline - PrepChem.com. (URL: [Link])

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: not available)

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - ResearchGate. (URL: [Link])

  • Friedlander quinoline synthesis - quimicaorganica.org. (URL: [Link])

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). (URL: [Link])

  • 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. (URL: [Link])

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: [Link])

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Theoretical Reactivity Profiling of 8-Chloro-7-methylquinoline: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous theoretical framework for analyzing the reactivity of 8-Chloro-7-methylquinoline , a scaffold of significant interest in medicinal chemistry due to its potential antimalarial and antibacterial properties. Unlike simple quinolines, the vicinal substitution pattern at the 7 (methyl) and 8 (chloro) positions introduces unique steric and electronic perturbations that govern its pharmacophore potential.

This document outlines a self-validating computational protocol using Density Functional Theory (DFT) to map the global and local reactivity descriptors of this molecule. By synthesizing data from validated studies on structural isomers (e.g., 2-chloro-7-methylquinoline derivatives), we provide a predictive model for the electronic behavior, stability, and site-selective reactivity of the 8-chloro-7-methyl variant.

Computational Methodology: The Validated Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol is derived from high-confidence studies on chlorinated quinoline derivatives [1, 2].

Level of Theory[1]
  • Method: Density Functional Theory (DFT).[1][2][3][4][5][6][7]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic heterocycles, offering the best balance between computational cost and accuracy for bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1][8][9]

    • Why: The split-valence triple-zeta basis set is crucial for capturing the electron density accurately, especially around the electronegative Chlorine atom (8-Cl) and the aromatic ring. Diffuse functions (++) are mandatory to describe the lone pair electrons on the Nitrogen and Chlorine, which are critical for predicting intermolecular interactions (e.g., hydrogen bonding in a biological pocket).

Optimization & Validation Steps[8]
  • Geometry Optimization: Minimize the total energy of the structure in the gas phase (and solvent phase using IEFPCM model if simulating biological fluids).

  • Frequency Calculation: Compute vibrational frequencies at the same level of theory.

    • Validation Criteria: The absence of imaginary frequencies confirms the structure is at a true local minimum on the Potential Energy Surface (PES).

  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify hyperconjugative interactions (e.g., lone pair of Cl donating into the

    
    -system).
    
Workflow Visualization

The following diagram illustrates the logical flow of the computational characterization process.

ComputationalWorkflow Start Input Structure: 8-Chloro-7-methylquinoline Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freqs? Freq->Decision Decision->Opt Yes (Re-optimize) NBO NBO Analysis (Hyperconjugation/Charge) Decision->NBO No (Stable) FMO FMO Analysis (HOMO-LUMO/Gap) NBO->FMO MEP MEP Mapping (Reactive Sites) FMO->MEP End Reactivity Profile Generated MEP->End

Figure 1: Standardized computational workflow for the theoretical characterization of quinoline derivatives.

Geometric & Electronic Structure Analysis

Substituent Effects (The 7,8-Interaction)

The specific arrangement of 8-Chloro and 7-Methyl creates a "push-pull" electronic environment that distinguishes this molecule from other isomers.

  • Steric Crowding: The proximity of the bulky Chlorine atom (radius ~1.75 Å) and the Methyl group creates steric strain. In the optimized geometry, this often forces a slight distortion of the planar quinoline ring or causes the methyl hydrogens to rotate to minimize repulsion.

  • Electronic Modulation:

    • Chlorine (Position 8): Exerts a strong Inductive withdrawal (-I) effect, pulling electron density from the ring, making the C8 carbon electron-deficient. However, it also has a Mesomeric donation (+M) effect via its lone pairs. In quinolines, the -I effect typically dominates, deactivating the ring towards electrophilic attack at the 8-position [3].

    • Methyl (Position 7): Acts as a weak electron donor via Hyperconjugation (+H) and induction (+I). This activates the ortho-position (C6) and para-position (C5, across the ring).

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO: Represents the electron-donating ability. In 8-Chloro-7-methylquinoline, the HOMO is largely localized on the nitrogen atom and the

    
    -system of the benzene ring, with significant contribution from the Chlorine lone pairs.
    
  • LUMO: Represents the electron-accepting ability. It is typically delocalized over the pyridine ring (N-containing ring).

Predicted FMO Trends (Based on Isomer Data [1, 4]):

DescriptorTheoretical Value (Approx.)Interpretation
HOMO Energy (

)
-6.2 to -6.5 eVModerate ionization potential; stable against oxidation.
LUMO Energy (

)
-1.8 to -2.2 eVSusceptibility to nucleophilic attack.
Energy Gap (

)
4.0 - 4.5 eVIndicates high chemical stability (Hard molecule).

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate the global descriptors that define the molecule's chemical behavior. These values are critical for drug design, indicating how likely the molecule is to interact with protein targets (enzymes/receptors).

Formulas:

  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Analysis: A high hardness value (


) implies the molecule is stable and less reactive. However, the Electrophilicity Index (

)
is the key metric for drug development. A moderate

suggests the molecule can act as an electrophile, potentially forming covalent bonds with nucleophilic residues (e.g., Cysteine thiols) in target proteins, a mechanism relevant for many quinoline-based antimalarials.

Local Reactivity: MEP and Fukui Functions

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, identifying sites for drug-receptor interaction (hydrogen bonding).

  • Negative Regions (Red): Localized primarily on the Nitrogen atom (N1) and partially on the Chlorine atom . These are the sites for electrophilic attack (e.g., protonation).

  • Positive Regions (Blue): Localized on the Methyl hydrogens and the aromatic protons. These sites interact with nucleophilic regions of a protein.

Fukui Function Analysis

To pinpoint the exact atomic sites for chemical modification (e.g., metabolism or derivatization), we utilize Fukui functions (


 for nucleophilic attack, 

for electrophilic attack).
  • Nucleophilic Attack (

    
    ):  The C2 and C4 positions on the pyridine ring are the most electron-deficient, making them prime targets for nucleophilic attack.
    
  • Electrophilic Attack (

    
    ):  Due to the blocking of position 8 (by Cl) and position 7 (by Me), the highest electron density for electrophilic substitution is predicted to shift to Position 5  (para to the Cl) or Position 6  (ortho to the Me).
    

Reactivity Logic Diagram:

ReactivityLogic Substituents Substituents: 8-Cl (-I, +M) & 7-Me (+I) ElectronicEffect Electronic Effect: Ring Deactivation (Cl) vs Activation (Me) Substituents->ElectronicEffect SiteSelectivity Site Selectivity: C5/C6 (Electrophilic) C2/C4 (Nucleophilic) ElectronicEffect->SiteSelectivity BiologicalOutcome Biological Outcome: Stable Pharmacophore H-Bond Acceptor (N1) SiteSelectivity->BiologicalOutcome

Figure 2: Causal relationship between substituent effects and predicted biological reactivity.

Conclusion & Strategic Implications

The theoretical profiling of 8-Chloro-7-methylquinoline reveals a molecule with a unique stability profile. The 8-chloro substituent protects the adjacent nitrogen from metabolic oxidation to some degree, while the 7-methyl group provides a hydrophobic anchor point for receptor binding.

Key Takeaways for Drug Development:

  • Stability: The large HOMO-LUMO gap suggests high chemical stability, advantageous for oral bioavailability.

  • Binding Mode: The N1 nitrogen remains the primary H-bond acceptor. The 8-Cl atom likely engages in halogen bonding or hydrophobic interactions within the binding pocket.

  • Derivatization: Synthetic modification should target the C5 position (electrophilic substitution) or C2 position (nucleophilic substitution) to expand the library of active analogs.

References

  • Kuş, N. (2021).[8] "DFT/TD-DFT Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde Using Computer Computing Method." DergiPark.

  • Kucuk, C. (2025).[7] "Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde." European Journal of Chemistry.

  • Gokce, H., et al. (2018). "Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations." Journal of Molecular Structure.

  • Arivazhagan, R., et al. (2021).[7][9] "Exploring molecular structure, spectral features, electronic properties and molecular docking of a novel biologically active heterocyclic compound." Journal of Molecular Structure.

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Methodological & Application

Application Notes and Protocols for the Functionalization of 8-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. Its versatile framework allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide provides detailed experimental procedures for the targeted functionalization of a key quinoline intermediate: 8-Chloro-7-methylquinoline .

This document will explore two primary avenues for diversification of this scaffold:

  • Cross-Coupling Reactions at the C8-Position: Leveraging the reactive C-Cl bond for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed reactions.

  • C-H Functionalization of the C7-Methyl Group: Activating the typically inert C(sp³)–H bonds of the methyl group to introduce new functionalities.

The protocols herein are designed to be robust starting points for synthesis, grounded in established chemical principles. However, as with any chemical transformation, optimization may be necessary for specific substrates and scales.

Part 1: Palladium-Catalyzed Cross-Coupling at the C8-Position

The chloro-substituent at the 8-position of the quinoline ring is a versatile handle for introducing a wide array of chemical moieties. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, offering broad functional group tolerance and generally high yields.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-7-methylquinolines

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. This is particularly valuable in drug discovery for exploring structure-activity relationships by introducing diverse aryl and heteroaryl groups.[1][2]

Causality of Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, a base, and a solvent system is critical for a successful Suzuki-Miyaura coupling. The catalyst system described below is adapted from procedures for other chloro-heterocycles and is a common starting point.[2][3] The phosphine ligand stabilizes the palladium(0) active species and facilitates oxidative addition. The base is required for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Illustrative Reaction Scheme:

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination: Synthesis of 8-Amino-7-methylquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. [4] Causality of Experimental Choices: The C-Cl bond is less reactive than C-Br or C-I bonds in Buchwald-Hartwig amination. Therefore, a more electron-rich and bulky phosphine ligand, such as BINAP, is often employed to promote the oxidative addition of the aryl chloride to the palladium center. [4]A strong base like sodium tert-butoxide is typically required. Microwave irradiation can be used to accelerate the reaction. [4] Illustrative Reaction Scheme: ``` [8-Chloro-7-methylquinoline] + [Amine] --(Pd Catalyst, Ligand, Base)--> [8-(Amino)-7-methylquinoline]

Buchwald-Hartwig Catalytic Cycle

Part 2: C-H Functionalization of the C7-Methyl Group

Direct functionalization of C(sp³)–H bonds is a powerful strategy in modern organic synthesis, offering a more atom-economical approach compared to traditional methods that require pre-functionalization. The 8-amino group of the quinoline can act as a directing group, facilitating the activation of the C-H bonds of the adjacent methyl group by a transition metal catalyst.

[5][6]#### 2.1 Rhodium-Catalyzed Methylation

Recent studies have shown that rhodium(III) catalysts can effectively mediate the C(sp³)–H activation of 8-methylquinolines, including those with substituents on the quinoline ring. T[7]he following protocol is based on the successful methylation of 7-chloro-8-methylquinoline.

Causality of Experimental Choices: A high-valent rhodium catalyst, [Cp*RhCl₂]₂, is used to initiate the C-H activation. A silver salt, AgSbF₆, acts as a halide scavenger to generate a more reactive cationic rhodium species. The silver carbonate serves as a base in the catalytic cycle. The organoboron reagent provides the methyl group.

Illustrative Reaction Scheme:

Experimental Protocol (Validated for a close analogue)

Materials:

  • 8-Chloro-7-methylquinoline (or a similar 7-substituted-8-methylquinoline)

  • Potassium methyltrifluoroborate (KMeBF₃) (3.0 equivalents)

  • Pentamethylcyclopentadienylrhodium(III) chloride dimer ([Cp*RhCl₂]₂) (5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (20 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME) (anhydrous)

  • Reaction vessel (e.g., sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a sealed tube, add 8-chloro-7-methylquinoline (0.1 mmol), potassium methyltrifluoroborate (0.3 mmol), [Cp*RhCl₂]₂ (0.005 mmol), AgSbF₆ (0.02 mmol), and Ag₂CO₃ (0.2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DME (0.5 mL).

  • Seal the tube and stir the mixture at 100 °C for 48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-chloro-7-ethylquinoline.

Table 3: Validated Conditions for Rh-Catalyzed C-H Methylation

Parameter Condition Rationale
Catalyst [Cp*RhCl₂]₂ / AgSbF₆ Generates a highly active cationic Rh(III) species for C-H activation.
Base Ag₂CO₃ Acts as a base and potentially an oxidant in the catalytic cycle.
Solvent DME An appropriate polar aprotic solvent for this transformation.
Temperature 100 °C Required for efficient C-H activation and catalytic turnover.

| Atmosphere | Inert (Ar or N₂) | Protects the catalyst and intermediates from side reactions. |

General Workflow for C-H Functionalization

CH_Activation_Workflow Start Start with 8-Chloro-7-methylquinoline Chelation Chelation to Metal Center Start->Chelation Add Metal Catalyst CH_Activation Directed C-H Activation Chelation->CH_Activation Formation of Metallacycle Coupling Coupling with Partner CH_Activation->Coupling Add Coupling Reagent Release Product Release & Catalyst Regeneration Coupling->Release Product Functionalized Product Release->Product

Directed C-H Activation Workflow

References

  • Boutin, J. A. (2018). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules, 23(8), 1863. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sharma, S., & Han, S. (2019). Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons. Organic Letters, 21(24), 10094–10098. [Link]

  • Sharma, U., & Kumar, A. (2020). Plausible mechanism for C−H functionalization of 8‐methylquinolines. Asian Journal of Organic Chemistry, 9(5), 711-726. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – An Asian Journal, 13(21), 3235-3240. [Link]

  • Li, B., & Dixneuf, P. H. (2013). sp3 C–H Bond Activation with Transition Metal Catalysts. Chemical Society Reviews, 42(13), 5744-5767. [Link]

  • Hošek, J., et al. (2005). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. European Journal of Organic Chemistry, 2005(17), 3647-3654. [Link]

  • Sharma, D., et al. (2020). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Advanced Synthesis & Catalysis, 362(15), 3046-3069. [Link]

  • Wang, D., & Wasa, M. (2019). Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. The Journal of Organic Chemistry, 84(15), 9813–9821. [Link]

  • Kumar, A., et al. (2019). Palladium catalyzed C(sp3)–H alkylation of 8-methylquinolines with aziridines: access to functionalized γ-quinolinylpropylamines. Chemical Communications, 55(72), 10765-10768. [Link]

  • Ferreira, L. G., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8275. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Gulea, M. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 22(11), 1935. [Link]

  • Sharma, S., & Han, S. (2021). Direct C–H Functionalization of 8-Methylquinolines Under Rhodium Catalysis. Topics in Current Chemistry, 379(4), 27. [Link]

  • Ezeokonkwo, M. A., et al. (2015). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of Chemical Society of Nigeria, 40(1). [Link]

  • Gryko, D. T., & Tasior, M. (2015). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemical Reviews, 115(11), 5179–5236. [Link]

  • Chemistry LibreTexts. (2021). Heck Reaction. [Link]

  • Jana, S., et al. (2021). Modular Access to Aryl Quinolinyl Ketones via Visible‐Light‐Induced Palladium‐Catalyzed Aldehyde C−H Bond Arylation of Quinoline‐8‐Carbaldehydes with Arylboronic Acid. Asian Journal of Organic Chemistry, 10(11), 3036-3040. [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 144(1), 213–223. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • El-Ghanam, A. M. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 9(1), 1-8. [Link]

  • Bourissou, D., et al. (2018). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Inorganica Chimica Acta, 475, 175-180. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2004). A General, Efficient, and Inexpensive Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Organic Letters, 6(16), 2691–2694. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 39(14), 2509–2511. [Link]

  • Ben-David, Y., & Milstein, D. (2012). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 2(4), 515-528. [Link]

  • ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

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Application Note: Strategic Synthesis of 8-Chloro-7-methylquinoline Scaffolds for Antimalarial Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of 8-Chloro-7-methylquinoline derivatives, specifically focusing on the 4,8-dichloro-7-methylquinoline intermediate—a critical scaffold for next-generation 4-aminoquinoline antimalarials designed to overcome Plasmodium falciparum resistance.[1]

Executive Summary & Rationale

The emergence of Chloroquine (CQ) resistance in Plasmodium falciparum is primarily driven by mutations in the Chloroquine Resistance Transporter (PfCRT). Standard 7-chloroquinoline drugs are effluxed from the parasite's digestive vacuole, preventing hemozoin inhibition.[1]

Modifying the quinoline core at the 7- and 8-positions is a proven strategy to restore potency. The 8-chloro-7-methyl substitution pattern offers two distinct advantages:

  • Steric Hindrance: The 7-methyl group introduces bulk that may interfere with the binding affinity of the mutant PfCRT efflux pump.

  • Electronic Modulation: The 8-chloro substituent alters the pKa of the quinoline nitrogen, influencing accumulation ratios within the acidic digestive vacuole.

This guide provides a robust, scalable protocol for synthesizing the 4,8-dichloro-7-methylquinoline core from commercially available anilines, followed by its coupling to diamine side chains to generate active antimalarial agents.[1]

Strategic Retrosynthesis

To ensure regiochemical purity, we utilize the Gould-Jacobs Reaction .[1] Unlike direct electrophilic halogenation of quinolines (which can yield inseparable isomer mixtures), this de novo ring construction guarantees the correct placement of the 8-chloro and 7-methyl substituents.

Pathway Visualization

The following diagram illustrates the logical flow from the aniline precursor to the active drug scaffold.

Retrosynthesis Aniline 2-Chloro-3-methylaniline (Starting Material) Enamine Enamine Intermediate Aniline->Enamine + EMME 110°C EMME Diethyl ethoxymethylenemalonate (Reagent) EMME->Enamine Cyclization Thermal Cyclization (250°C) Enamine->Cyclization Quinolone 8-Chloro-7-methyl-4-quinolone (The Core) Cyclization->Quinolone - EtOH - CO2 Chlorination POCl3 Activation Quinolone->Chlorination FinalScaffold 4,8-Dichloro-7-methylquinoline (Active Electrophile) Chlorination->FinalScaffold

Caption: Step-wise construction of the 4,8-dichloro-7-methylquinoline scaffold via the Gould-Jacobs protocol.

Detailed Experimental Protocols

Protocol A: Scaffold Construction (Gould-Jacobs Reaction)

Objective: Synthesize 8-chloro-7-methyl-4-quinolone.[1] Precursor: 2-Chloro-3-methylaniline (CAS: 56961-30-9).[1]

Step 1: Condensation[1][2]
  • Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-chloro-3-methylaniline (14.1 g, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol).

  • Reaction: Heat the neat mixture to 110–120°C for 2 hours.

  • Monitoring: Ethanol is evolved. Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of aniline.

  • Workup: Apply high vacuum to remove residual ethanol. The resulting oil (enamine) is used directly in the next step.

Step 2: Thermal Cyclization (The Critical Step)

Safety Note: This step requires high temperatures (250°C). Use a sand bath or high-temperature oil bath (Dowtherm A).[1]

  • Setup: Add Dowtherm A (diphenyl ether/biphenyl eutectic mixture, 100 mL) to a 3-neck flask equipped with an air condenser. Heat the solvent to a rolling boil (~250°C).

  • Addition: Add the enamine from Step 1 dropwise to the boiling Dowtherm A over 20 minutes. Rapid addition is crucial to prevent polymerization, but avoid boil-over.[1]

  • Completion: Continue reflux for 45 minutes. The solution will darken.

  • Isolation: Cool the mixture to room temperature. Add Hexane (100 mL) to precipitate the product.

  • Filtration: Filter the solid ester intermediate (Ethyl 8-chloro-7-methyl-4-oxoquinoline-3-carboxylate). Wash with hexane to remove Dowtherm A.

Step 3: Saponification & Decarboxylation[1][2]
  • Hydrolysis: Suspend the ester in 10% NaOH (150 mL) and reflux for 4 hours until the solution becomes clear (formation of the carboxylate salt).

  • Acidification: Cool and acidify with HCl to pH 2. The carboxylic acid precipitates. Filter and dry.[3][4]

  • Decarboxylation: Suspend the dry acid in Diphenyl ether (50 mL) and heat to reflux (250°C) for 1 hour until CO2 evolution ceases.

  • Final Isolation: Cool, dilute with hexane, filter, and wash with acetone.

    • Yield Target: ~65–75% overall.

    • Product: 8-Chloro-7-methyl-4-quinolone (Off-white solid).[1]

Protocol B: Activation (Chlorination)

Objective: Convert the 4-oxo/hydroxy group into the 4-chloro leaving group.

  • Reagents: In a dry flask, suspend the 8-chloro-7-methyl-4-quinolone (5.0 g) in Phosphorus Oxychloride (POCl3) (25 mL).

  • Catalysis: Add a catalytic amount of dry DMF (3 drops) to facilitate the Vilsmeier-Haack type mechanism.

  • Reaction: Reflux (105°C) for 2–3 hours. The solid will dissolve, turning the solution yellow/orange.

  • Quenching (Hazard): Cool to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!

  • Neutralization: Neutralize with Ammonium Hydroxide (NH4OH) to pH 8–9.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Hexane/EtOAc).

    • Product: 4,8-Dichloro-7-methylquinoline .[1]

    • Validation: 1H NMR should show the loss of the N-H proton and a downfield shift of the aromatic protons.

Protocol C: Antimalarial Coupling (Nucleophilic Substitution)

Objective: Attach the diamine side chain (Pharmacophore installation).

  • Reactants: Combine 4,8-dichloro-7-methylquinoline (1.0 eq) with N1,N1-diethylpentane-1,4-diamine (Novaldiamine) (3.0 eq).

    • Note: Excess amine acts as the base to scavenge HCl. Alternatively, use 1.1 eq of amine with 2.0 eq of K2CO3.

  • Conditions: Heat neat (without solvent) at 80°C for 6 hours, or reflux in Isopropanol for 12 hours.

  • Workup: Dilute with water, basify with NaOH (1M), and extract with DCM.

  • Salt Formation: Dissolve the free base in Ethanol and add Diphosphate acid or HCl/Ether to precipitate the drug salt (preferred for biological testing).

Quantitative Data Summary

ParameterSpecification / TargetNotes
Starting Material 2-Chloro-3-methylanilinePurity >98% required to avoid isomers.[1]
Cyclization Temp 250–260°CEssential for thermodynamic ring closure.
Intermed.[2][3][4][5][6][7][8][9][10] Yield 65–75% (Quinolone)Loss usually occurs during filtration of Dowtherm.
Final Purity >98% (HPLC)Required for biological assay (IC50).
Key NMR Signal C4-H (Ar)Disappears upon chlorination; Reappears as N-H in quinolone.

Mechanism of Action & Resistance Logic

The following diagram details how the synthesized molecule interacts with the parasitic target compared to standard Chloroquine.

MOA Drug 8-Chloro-7-methyl-AQ Derivative Vacuole Parasite Digestive Vacuole (pH 5.0) Drug->Vacuole Diffuses In Hemozoin Heme Polymerization (Target) Drug->Hemozoin Inhibits Formation (Toxic Heme Buildup) PfCRT PfCRT Efflux Pump (Resistance Mechanism) Drug->PfCRT Steric Bulk (7-Me) Reduces Binding Vacuole->Drug Protonation (Trapping) PfCRT->Drug Attempts Efflux

Caption: Mechanism of Action: The 7-methyl steric bulk reduces the affinity of the drug for the mutant PfCRT transporter, allowing it to remain in the vacuole and inhibit heme detoxification.[3][4][6][8][11][12]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.[1] The Journal of Organic Chemistry, 86(19), 13686–13697.

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation.[1] Journal of Medicinal Chemistry, 43(2), 283–291.

  • Musonda, C. C., et al. (2004). Chloroquine resistance reversal: synthesis and biological evaluation of 7-chloro-4-aminoquinoline derivatives.[1] Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905.[1]

  • ACS Omega (2020). U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics. (Describes synthesis of Compound 29: 8-Chloro-7-methylquinoline).

Sources

Application Note: Advanced Purification Protocols for 8-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and process chemists involved in the synthesis and purification of substituted quinolines, specifically 8-Chloro-7-methylquinoline . It addresses the specific physicochemical challenges posed by its low melting point and the removal of persistent isomeric or starting material impurities.

Introduction & Compound Profile

8-Chloro-7-methylquinoline is a critical heterocyclic building block, often synthesized via the Skraup or Doebner-Miller reaction using 2-chloro-3-methylaniline as the starting material.[1]

The purification of this compound presents unique challenges:

  • Low Melting Point (45–48 °C): The compound frequently "oils out" during recrystallization, making standard crystallization difficult without precise temperature control.

  • Tarry Byproducts: Quinoline synthesis reactions are notorious for generating polymerized tars that occlude the product.[1]

  • Basicity: The pyridine ring nitrogen provides a handle for acid-base extraction, but the steric hindrance from the 8-chloro group can affect salt formation kinetics compared to non-substituted quinolines.[1]

Physicochemical Data Table
PropertyValueNotes
CAS Number 78941-93-2
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol
Melting Point 45–48 °CSolid at room temp, but easily melts; store < 20 °C.
Boiling Point ~278 °C (760 mmHg)High boiling; requires high vacuum for distillation.[1][2][3]
Solubility Soluble in DCM, EtOAc, MeOHSparingly soluble in water; soluble in dilute acid.
pKa (Conjugate Acid) ~3.5–4.0 (Estimated)Reduced basicity due to 8-Cl steric/electronic effects.[1]

Purification Strategy & Workflow

The most robust purification strategy combines Acid-Base Extraction (to remove non-basic tars and starting materials) with Vacuum Distillation (to isolate the bulk product) and Low-Temperature Recrystallization (for final polishing).[1]

Logical Workflow Diagram

PurificationWorkflow cluster_QC Quality Control Gates Crude Crude Reaction Mixture (Contains Tars, Aniline, Product) AcidExt Acid-Base Extraction (Partitioning) Crude->AcidExt Dissolve in 2M HCl OrganicWash Organic Wash (Remove Non-Basics) AcidExt->OrganicWash Aqueous Layer Retained Basification Basification (pH > 10) & Extraction into DCM OrganicWash->Basification Add NaOH/NH4OH Distillation High Vacuum Distillation (Remove Volatiles/Tars) Basification->Distillation Dry & Concentrate Crystallization Low-Temp Recrystallization (Hexane/EtOAc) Distillation->Crystallization Collect Main Fraction Pure Final Pure Product (>99% HPLC) Crystallization->Pure Filter & Dry

Caption: Integrated purification workflow for 8-Chloro-7-methylquinoline, prioritizing removal of polymeric tars via extraction before thermal refinement.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (Primary Isolation)

Purpose: To separate the basic quinoline product from neutral tars and unreacted non-basic organic impurities.[1]

Reagents:

  • Hydrochloric Acid (2.0 M)

  • Sodium Hydroxide (5.0 M) or Ammonium Hydroxide (28%)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl)

Procedure:

  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

  • Acid Extraction: Transfer to a separatory funnel and extract with 2.0 M HCl (3 x 20 mL).

    • Mechanism:[4] The quinoline nitrogen protonates (

      
      ), moving into the aqueous phase. Neutral tars and non-basic impurities remain in the DCM.
      
    • Note: If an emulsion forms (common with tars), filter the biphasic mixture through a pad of Celite before separation.

  • Organic Wash: Combine the acidic aqueous layers.[1] Wash once with fresh DCM (20 mL) to remove entrained organics. Discard this organic layer.[1]

  • Basification: Cool the aqueous acidic layer in an ice bath (0–5 °C). Slowly add 5.0 M NaOH dropwise with stirring until pH > 10.

    • Observation: The solution will become cloudy as the free base 8-Chloro-7-methylquinoline precipitates/oils out.[1]

  • Final Extraction: Extract the basic aqueous mixture with DCM (3 x 30 mL).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: High-Vacuum Distillation (Scale-Up Purification)

Purpose: Best for >10g scale to separate the product from high-molecular-weight polymers (tars) that survive extraction.[1]

Equipment: Short-path distillation head, vacuum pump (< 1 mmHg), oil bath.[1]

Procedure:

  • Set up the distillation apparatus. Ensure all joints are greased and sealed.[1]

  • Apply vacuum.[1] Ideally, achieve pressure < 0.5 mmHg .

  • Heat the oil bath.

    • Fore-run: Discard lower boiling fractions (unreacted anilines, solvents).[1]

    • Main Fraction: Collect the fraction distilling at 130–145 °C (at 0.5 mmHg) . Note: Boiling points vary significantly with vacuum quality.[1] Rely on vapor temperature stability.

  • Cooling: The distillate may solidify in the receiver or condenser. Use a heat gun gently to keep the condenser clear if clogging occurs, or use a warm water condenser (~40 °C).

Protocol C: Low-Temperature Recrystallization (High Purity Polish)

Purpose: To remove isomeric impurities and achieve >99% purity.[1] Critical due to the low melting point.

Solvent System: Hexane (Anti-solvent) / Ethyl Acetate (Solvent) or Petroleum Ether .

Procedure:

  • Dissolution: Dissolve the semi-pure solid in the minimum amount of warm Ethyl Acetate (approx. 40 °C). Do not boil, as the MP is ~45 °C.

  • Anti-solvent Addition: Add warm Hexane dropwise until the solution becomes slightly turbid.[1]

  • Clarification: Add a few drops of EtOAc to clear the solution.[1]

  • Slow Cooling: Allow the solution to cool to room temperature.

    • Critical Step: If the product separates as an oil (oiling out), scratch the glass side with a spatula or add a seed crystal.

  • Deep Freeze: Place the flask in a freezer (-20 °C) for 12 hours. The low temperature is essential to maximize yield due to the compound's high solubility in organics at room temperature.

  • Filtration: Filter quickly while cold. Wash with cold Hexane (-20 °C).[1]

Analytical Quality Control (HPLC Method)[5][6]

To verify purity and quantify the removal of the starting material (2-chloro-3-methylaniline), use the following HPLC method.

Method Parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate buffer (pH 6.[1]5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide/Amine)
Temperature 30 °C

Expected Retention:

  • 2-chloro-3-methylaniline: Elutes earlier (more polar).[1]

  • 8-Chloro-7-methylquinoline: Elutes later (more hydrophobic).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product "Oils Out" during Crystallization Temperature too high or concentration too high; MP is close to ambient.[1]Re-heat to dissolve, add more solvent, and cool very slowly to 10 °C before freezing. Use seed crystals.[1]
Low Recovery in Acid Extraction 8-Chloro group reduces basicity of Nitrogen; pH of extraction not low enough.[1]Ensure aqueous phase is pH < 1 during extraction.[1] Use 3M HCl if necessary.[1]
Emulsions during Extraction Presence of amphiphilic tars/polymers.[1]Filter biphasic mixture through Celite.[1] Add brine to increase ionic strength.[1]
Peak Tailing in HPLC Interaction of basic Nitrogen with silanols on column.Ensure buffer contains Ammonium Acetate or use a "Base-Deactivated" column.[1] Add 0.1% Triethylamine to mobile phase if needed.[1]

References

  • Preparation of 7-chloro-8-methylquinoline. Google Patents.[1] CN111377859A.[1] Link

  • Synthesis and Crystal Structure of 8-Chloro-2-methylquinoline. PMC - NIH. (2009).[1] Link

  • 7-Chloro-8-methylquinoline Physical Properties. ChemSrc. (2025).[1][5] Link

  • HPLC Analysis of Quinoline Derivatives. Sielc Technologies. Link

  • Skraup Synthesis Mechanism and Side Reactions. Organic Chemistry Portal. Link

Sources

Application Notes and Protocols for 8-Chloro-7-methylquinoline in Materials Science Research

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries:

Introduction: Unlocking the Potential of a Versatile Quinoline Scaffold

8-Chloro-7-methylquinoline, a substituted quinoline derivative, presents a compelling scaffold for innovation in materials science. The quinoline core, a bicyclic heteroaromatic system, is electron-deficient and possesses inherent photophysical properties and the capacity for metal chelation. The strategic placement of a chloro group at the 8-position and a methyl group at the 7-position introduces specific electronic and steric effects that can be harnessed for various applications. The chloro group, being electron-withdrawing, can modulate the electron affinity and HOMO/LUMO energy levels of the molecule, which is crucial for applications in organic electronics. The methyl group, an electron-donating group, can influence solubility and molecular packing.

These substitutions make 8-Chloro-7-methylquinoline a promising candidate for research and development in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and corrosion inhibition. While direct literature on 8-Chloro-7-methylquinoline is emerging, a wealth of knowledge on analogous quinoline derivatives provides a strong foundation for exploring its potential. These application notes provide a detailed guide for researchers, scientists, and drug development professionals to explore the multifaceted applications of 8-Chloro-7-methylquinoline in materials science. The protocols herein are based on established methodologies for similar quinoline-based materials and are intended to serve as a robust starting point for your investigations.

Organic Light-Emitting Diodes (OLEDs): A Building Block for Emissive and Charge-Transport Layers

The rigid, planar structure and tunable electronic properties of quinoline derivatives make them excellent candidates for use in OLEDs.[1] They can function as emissive materials, host materials in the emissive layer, or as electron-transporting materials. The 8-chloro and 7-methyl substituents on the quinoline core are expected to influence the photoluminescent and charge-transporting properties of the resulting materials.

Rationale for Use in OLEDs
  • Electron-Deficient Nature: The nitrogen atom in the quinoline ring imparts an electron-deficient character, which is beneficial for electron transport. The electron-withdrawing chloro group at the 8-position can further enhance this property, potentially leading to improved electron injection and mobility.

  • Metal Chelation: The nitrogen atom and the potential for the chloro group to participate in coordination make 8-Chloro-7-methylquinoline a candidate ligand for forming organometallic complexes. Metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in OLED technology.

  • Tunable Photophysics: The substituents on the quinoline ring can be used to tune the emission color and photoluminescent quantum yield (PLQY) of the resulting materials.

Experimental Protocol: Synthesis of a Platinum(II) Complex of 8-Chloro-7-methylquinoline for Phosphorescent OLEDs

This protocol describes the synthesis of a potential phosphorescent emitter for OLEDs using 8-Chloro-7-methylquinoline as a ligand. Platinum(II) complexes are known for their high phosphorescence quantum yields.

Materials:

  • 8-Chloro-7-methylquinoline (CAS: 102653-25-8)[2]

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • 2-Phenylpyridine

  • 2-Ethoxyethanol

  • Argon (Ar) gas

  • Standard glassware for air-sensitive synthesis (Schlenk line)

Procedure:

  • Ligand Synthesis (if not commercially available): While 8-Chloro-7-methylquinoline is commercially available, related structures can be synthesized via established methods like the Doebner-von Miller reaction or Skraup synthesis, which can be adapted. For instance, a related compound, 7-chloro-8-methylquinoline, is prepared by the cyclization of 2-methyl-3-chloroaniline with acrolein.[3]

  • Complexation Reaction: a. In a Schlenk flask, dissolve 8-Chloro-7-methylquinoline (1.1 mmol) and 2-phenylpyridine (1.0 mmol) in 2-ethoxyethanol (20 mL). b. Deoxygenate the solution by bubbling with argon for 30 minutes. c. Add K₂PtCl₄ (1.0 mmol) to the solution. d. Reflux the mixture under an argon atmosphere for 24 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. After completion, cool the reaction mixture to room temperature. g. Precipitate the product by adding water. h. Filter the precipitate, wash with water and then with a small amount of cold ethanol. i. Purify the crude product by column chromatography on silica gel.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the complex.

  • Mass Spectrometry: To verify the molecular weight.

  • UV-Vis Absorption and Photoluminescence Spectroscopy: To determine the photophysical properties, including the absorption and emission wavelengths and the PLQY.

  • Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.

OLED Device Fabrication and Testing Workflow

Caption: Workflow for OLED fabrication and testing.

Corrosion Inhibition: Protecting Metallic Surfaces

Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[4][5] They function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions. The presence of heteroatoms (N) and the π-electron system in the quinoline ring facilitates this adsorption. 8-Hydroxyquinoline, a close analog, has been shown to be an effective corrosion inhibitor for aluminum alloys and steel.[6][7]

Mechanism of Corrosion Inhibition
  • Adsorption: The lone pair of electrons on the nitrogen atom and the delocalized π-electrons of the quinoline ring interact with the vacant d-orbitals of the metal, leading to strong adsorption.

  • Surface Coverage: The adsorbed molecules form a protective film that isolates the metal from the corrosive environment.

  • Mixed-Type Inhibition: Quinoline derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions.

Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the steps to evaluate the corrosion inhibition efficiency of 8-Chloro-7-methylquinoline for mild steel in a 1 M HCl solution using electrochemical methods.

Materials:

  • Mild steel coupons

  • 8-Chloro-7-methylquinoline

  • 1 M Hydrochloric acid (HCl)

  • Acetone

  • Standard three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Preparation of Mild Steel Coupons: a. Mechanically polish the coupons with a series of emery papers of decreasing grit size. b. Degrease with acetone and rinse with deionized water. c. Dry the coupons thoroughly.

  • Electrochemical Measurements: a. Prepare a 1 M HCl solution (blank) and several solutions of 1 M HCl containing different concentrations of 8-Chloro-7-methylquinoline (e.g., 10⁻⁵ M to 10⁻³ M). b. Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode. c. Electrochemical Impedance Spectroscopy (EIS): i. Allow the open circuit potential (OCP) to stabilize. ii. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz). iii. Record the Nyquist and Bode plots. d. Potentiodynamic Polarization: i. Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s). ii. Record the polarization curves.

Data Analysis:

  • From the polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • From the EIS data, determine the charge transfer resistance (Rct).

  • Calculate the IE% from EIS data using: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Expected Data Summary
Inhibitor Concentration (M)icorr (µA/cm²)Ecorr (mV vs. SCE)IE% (Polarization)Rct (Ω cm²)IE% (EIS)
0 (Blank)ValueValue-Value-
1 x 10⁻⁵ValueValueValueValueValue
1 x 10⁻⁴ValueValueValueValueValue
1 x 10⁻³ValueValueValueValueValue

Chemical Sensing: Fluorescent Probes for Metal Ion Detection

The ability of the quinoline scaffold to chelate with metal ions, often resulting in a significant change in fluorescence, makes its derivatives excellent candidates for fluorescent chemosensors.[1] 8-aminoquinoline derivatives, for example, are used as fluorescent probes for the detection of Zn²⁺ ions.[8] The 8-chloro and 7-methyl substituents of 8-Chloro-7-methylquinoline can influence its selectivity and sensitivity towards different metal ions.

Principle of Fluorescent Sensing

The sensing mechanism is typically based on chelation-enhanced fluorescence (CHEF). In the free ligand state, the fluorescence of the quinoline moiety may be quenched. Upon binding with a specific metal ion, a rigid complex is formed, which can restrict intramolecular rotation and vibration, leading to a significant enhancement of the fluorescence intensity.

Protocol: Screening for Metal Ion Sensing

This protocol describes a preliminary screening to assess the potential of 8-Chloro-7-methylquinoline as a fluorescent sensor for various metal ions.

Materials:

  • 8-Chloro-7-methylquinoline

  • A selection of metal salt solutions (e.g., chlorides or nitrates of Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Al³⁺)

  • Methanol or another suitable solvent

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions: a. Prepare a stock solution of 8-Chloro-7-methylquinoline in methanol (e.g., 1 mM). b. Prepare stock solutions of the various metal salts in methanol or water (e.g., 10 mM).

  • Fluorescence Measurements: a. In a cuvette, place a dilute solution of 8-Chloro-7-methylquinoline in methanol (e.g., 10 µM). b. Record the fluorescence emission spectrum (determine the excitation wavelength by first recording an excitation spectrum). c. To the same cuvette, add a small aliquot of a metal ion stock solution (e.g., to a final concentration of 100 µM). d. Record the fluorescence emission spectrum again. e. Repeat for each metal ion to be tested.

Data Analysis:

  • Compare the fluorescence intensity of the 8-Chloro-7-methylquinoline solution before and after the addition of each metal ion.

  • A significant increase or decrease in fluorescence intensity in the presence of a particular metal ion indicates a potential sensing capability.

Logical Flow for Sensor Development

Sensor_Development Screening Initial Screening (Test with various metal ions) Hit_ID Identify 'Hit' Metal Ion (Significant fluorescence change) Screening->Hit_ID Optimization Optimization (Solvent, pH, concentration) Hit_ID->Optimization Selectivity Selectivity Study (Test against competing ions) Optimization->Selectivity Titration Fluorescence Titration (Determine binding constant and detection limit) Selectivity->Titration Application Application in Real Samples (e.g., environmental water) Titration->Application

Caption: Logical workflow for developing a fluorescent sensor.

References

  • Understanding the Chemical Properties of 7-Chloro-8-Methylquinoline. (2026-01-21).
  • 7-Chloro-8-methylquinoline | CAS#:78941-93-2 | Chemsrc. (2025-08-25).
  • 102653-25-8|8-Chloro-7-methylquinoline|BLD Pharm.
  • 8-Chloro-2-methylquinoline - PMC - NIH.
  • 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem.
  • 8-Chloro-7-methylquinolin-3-ol - Advanced ChemBlocks.
  • 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem - NIH.
  • 8-Chloro-2-methylquinoline 97 3033-82-7 - Sigma-Aldrich.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021-09-23).
  • 7-Chloroquinolin-8-amine | C9H7ClN2 | CID 224784 - PubChem.
  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer | Organometallics - ACS Publications. (2024-08-13).
  • Preparation method of 7-chloro-8-methylquinoline - Google Patents.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
  • New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investigations - MDPI.
  • Quinolino[7,8-h]quinoline: a 'just right' ligand for beryllium(ii) coordination - RSC Publishing.
  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde.
  • 2-chloro-7-methylquinoline synthesis - ChemicalBook.
  • Is 8-Hydroxyquinoline a corrosion inhibitor? - ChemicalBook. (2023-12-20).
  • 8–Hydroxyquinoline is key to the development of corrosion inhibitors: An advanced review.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. (2025-08-09).
  • Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents - PMC - PubMed Central. (2025-05-30).
  • 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691 - PubChem.
  • Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution - MDPI. (2023-09-13).
  • 5,7-Dichloro-8-hydroxy-2-methylquinoline 98 72-80-0 - Sigma-Aldrich.
  • 8-Hydroxyquinoline as an Effective Corrosion Inhibitor for 7075 Aluminium Alloy in 3.5% NaCl Solution - ResearchGate. (2025-10-26).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry.
  • Hydroxyquinoline-derived anticancer organometallics: Introduction of amphiphilic PTA as an ancillary ligand increases their aqueous solubility - PubMed.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 8-Chloro-7-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 8-Chloro-7-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions.

Troubleshooting Guide: Common Issues and Solutions

Synthesizing substituted quinolines can present several challenges, from low yields to difficult purification. This section addresses specific problems you might encounter during the synthesis of 8-Chloro-7-methylquinoline and offers scientifically grounded solutions.

Issue 1: Low Yield of 8-Chloro-7-methylquinoline

A diminished yield is a frequent concern. The root cause often lies in suboptimal reaction conditions or the prevalence of side reactions.

Possible Causes & Recommended Actions:

  • Inadequate Temperature Control: The cyclization step in many quinoline syntheses, such as the Gould-Jacobs reaction, is temperature-sensitive.[1] Excessively high temperatures can lead to the degradation of reactants and products.[1][2]

    • Solution: Carefully control the reaction temperature. For high-temperature cyclizations, consider using a high-boiling point solvent like Dowtherm A or employing microwave-assisted heating, which can shorten reaction times and improve yields.[1]

  • Polymerization of Intermediates: In acid-catalyzed reactions like the Doebner-von Miller synthesis, α,β-unsaturated carbonyl compounds are prone to polymerization, which significantly reduces the yield of the desired quinoline.[3][4][5]

    • Solution: Employ a two-phase solvent system to sequester the α,β-unsaturated carbonyl in the organic phase, thereby minimizing its polymerization in the aqueous acid phase.[3][5] A slow, controlled addition of the carbonyl compound with efficient stirring can also prevent its accumulation and subsequent polymerization.[4]

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical.

    • Solution: For reactions like the Combes synthesis, a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) can be more effective than sulfuric acid alone.[1] In the Doebner-von Miller reaction, the selection of an appropriate Lewis or Brønsted acid is crucial for success.[1][6]

Issue 2: Significant Formation of Tar and Polymeric Byproducts

The appearance of a dark, tarry residue is a common sign of uncontrolled side reactions, particularly in the Skraup synthesis.[3][4]

Causality and Mitigation:

  • Exothermic Reaction: The Skraup synthesis is notoriously exothermic.[4][7] Uncontrolled temperature spikes can lead to the polymerization of the acrolein intermediate under the harsh acidic conditions.[3]

    • Moderating Agents: To control the reaction's vigor, the addition of a moderating agent like ferrous sulfate (FeSO₄) is highly recommended.[3][4][7] Ferrous sulfate is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming uncontrollable.[3] Boric acid can also serve this purpose.[3][7]

    • Controlled Reagent Addition: The slow and careful addition of sulfuric acid with efficient cooling and stirring is essential to dissipate heat and prevent localized overheating.[4]

Issue 3: Formation of Isomeric Impurities

The synthesis of substituted quinolines can sometimes yield a mixture of regioisomers, complicating purification. For 8-Chloro-7-methylquinoline, the formation of other chloro-methylquinoline isomers is a potential issue.

Controlling Regioselectivity:

  • Reaction Pathway: The choice of synthesis route can influence the regiochemical outcome. The Gould-Jacobs reaction, for instance, offers a predictable pathway for the synthesis of 4-hydroxyquinolines, which can then be further modified.[8]

  • Starting Materials: The substitution pattern of the aniline precursor is the primary determinant of the final product's structure. For 8-Chloro-7-methylquinoline, the logical starting aniline would be 2-chloro-3-methylaniline.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 8-Chloro-7-methylquinoline.

Q1: Which are the most suitable synthesis routes for 8-Chloro-7-methylquinoline?

The most common and adaptable methods for constructing the quinoline ring are the Skraup-Doebner-von Miller synthesis and the Gould-Jacobs reaction.[1][9][10]

  • Skraup-Doebner-von Miller Reaction: This is a versatile method for producing substituted quinolines.[6] It involves the reaction of an aniline (in this case, 2-chloro-3-methylaniline) with an α,β-unsaturated carbonyl compound.[6][9] The reaction is catalyzed by strong acids.[6]

  • Gould-Jacobs Reaction: This reaction is particularly useful for preparing 4-hydroxyquinoline derivatives.[8][11] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[8] The resulting intermediate undergoes thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated.[8]

Q2: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on the reaction's conversion and the formation of any byproducts.

Q3: What are the best practices for purifying the crude 8-Chloro-7-methylquinoline?

Purification strategies will depend on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from non-polar impurities and some isomers.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

  • Steam Distillation: For reactions that produce significant amounts of tar, such as the Skraup synthesis, steam distillation of the crude product can be an effective initial purification step to separate the volatile quinoline derivative from the non-volatile tar.[4]

Q4: How can I confirm the identity and purity of the synthesized 8-Chloro-7-methylquinoline?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule, confirming the positions of the chloro and methyl substituents.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity for solid compounds.

Experimental Protocols and Data

Table 1: Comparison of Reaction Conditions for Quinoline Synthesis
ReactionKey ReactantsCatalyst/ConditionsTypical Byproducts
Skraup Aniline, Glycerol, Oxidizing AgentConcentrated H₂SO₄, HeatTar, Polymers[3][4]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylLewis or Brønsted AcidPolymers of the carbonyl compound[3][4][5]
Gould-Jacobs Aniline, AlkoxymethylenemalonateHeat (Thermal Cyclization)Incomplete cyclization products
Combes Aniline, 1,3-Dicarbonyl CompoundAcid (e.g., PPA)Regioisomers with unsymmetrical dicarbonyls
Friedländer o-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methyleneBase or AcidSide products from self-condensation
Step-by-Step Methodology: A Generalized Doebner-von Miller Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the 2-chloro-3-methylaniline in a suitable solvent and the chosen acid catalyst.

  • Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde to introduce the methyl group at position 2, though for an 8-chloro-7-methylquinoline, the methyl is on the aniline) dropwise to the stirred aniline solution. Maintain a controlled temperature throughout the addition.

  • Reaction: Heat the mixture to the optimized temperature and monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and neutralize the acid. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of 8-Chloro-7-methylquinoline Cause1 Inadequate Temperature Control Start->Cause1 Cause2 Polymerization of Intermediates Start->Cause2 Cause3 Suboptimal Catalyst Start->Cause3 Solution1 Optimize Temperature (e.g., Microwave Heating) Cause1->Solution1 Solution2 Use Biphasic System or Slow Reagent Addition Cause2->Solution2 Solution3 Screen Different Acid Catalysts Cause3->Solution3

Caption: Troubleshooting workflow for low reaction yield.

Diagram 2: Generalized Quinoline Synthesis Workflow

Quinoline_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Starting Materials (Aniline & Carbonyl Source) Solvent Choose Appropriate Solvent System Reactants->Solvent Reaction_Setup Combine Reactants & Catalyst Solvent->Reaction_Setup Heating Heat to Optimized Temperature Reaction_Setup->Heating Monitoring Monitor Progress (TLC/HPLC) Heating->Monitoring Workup Neutralization & Extraction Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS, MP) Purification->Analysis

Caption: A generalized experimental workflow for quinoline synthesis.

References

  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • BenchChem. (n.d.). Technical Support Center: Optimization of 7-Chloroquinoline Synthesis.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • onlinelibrary.wiley.com. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-2-methylquinoline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 8-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Synthetic Pathways, Yield Optimization, and Purification Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Locked" Quinoline Challenge

Welcome to the technical support hub for 8-Chloro-7-methylquinoline . This scaffold is a critical intermediate in the development of agrochemicals (specifically auxin-mimic herbicides like quinclorac analogues) and substituted quinoline antimalarials.

Unlike simple quinolines, the 8,7-substitution pattern presents a unique "steric and electronic lock." The primary challenge users face is not necessarily the chemistry itself, but the regiochemical fidelity of the starting material and the management of the exothermic Skraup/Doebner-Miller cyclization .

This guide bypasses generic textbook advice to address the specific failure modes observed in the field.

Phase 1: Route Selection & Precursor Integrity

The Core Protocol: Modified Skraup/Doebner-Miller

The most robust route to 8-Chloro-7-methylquinoline is the cyclization of 2-chloro-3-methylaniline with glycerol (Skraup) or acrolein/crotonaldehyde equivalents (Doebner-Miller).

Critical Checkpoint: The "Aniline Trap"

User Issue: "I synthesized the product, but the NMR shows a mixture of isomers or the wrong substitution pattern." Root Cause: Incorrect starting aniline isomer. Technical Explanation: The Skraup cyclization occurs ortho to the amine.

  • Correct Precursor: 2-Chloro-3-methylaniline .

    • Position 2 is blocked by Chlorine.

    • Position 6 is open.

    • Result: Cyclization is forced at Position 6, yielding the 8-chloro (originally pos 2) and 7-methyl (originally pos 3) quinoline.

  • Incorrect Precursor: 3-Chloro-4-methylaniline.

    • Both ortho positions (2 and 6) are open.

    • Result: You will obtain a difficult-to-separate mixture of 7-chloro-6-methylquinoline and 5-chloro-6-methylquinoline.

Precursor Validation Table
ParameterSpecificationWhy it Matters
Starting Material 2-Chloro-3-methylaniline Defines the final regiochemistry.
Purity >98% (GC/HPLC)Isomeric impurities in the aniline amplify purification difficulty downstream.
Appearance Clear to pale yellow liquid/solidDarkening indicates oxidation; purify via distillation before use to reduce tar formation.

Phase 2: Reaction Execution (The "Black Tar" Issue)

User Issue: "The reaction mixture turned into a solid black rock/tar, and I cannot stir it." Root Cause: Runaway polymerization of acrolein (generated in situ) or uncontrolled oxidation.

Troubleshooting Protocol: The Modified Skraup

Standard Skraup (Violent): Aniline + Glycerol + H₂SO₄ + Nitrobenzene.[1] Recommended Modification (Controlled): Use a moderator and controlled temperature ramp.

Step-by-Step Optimization:

  • The Moderator: Add Ferrous Sulfate (FeSO₄) to the reaction mixture. It moderates the oxidation intensity and prevents violent "bumping."

  • The Oxidant: Replace Nitrobenzene with Iodine or Chloranil (if cost permits) for cleaner profiles, or use Sodium m-nitrobenzenesulfonate (water-soluble, easier workup).

  • Temperature Control:

    • Do not blast to 150°C immediately.

    • Hold at 100–110°C for 1 hour to allow acrolein formation (from glycerol) and initial Michael addition.

    • Ramp slowly to 140°C for the cyclization/dehydrogenation step.

Visualizing the Pathway & Failure Points

G Start 2-Chloro-3-methylaniline + Glycerol/Acid Inter1 Acrolein Formation (In Situ) Start->Inter1 Heat Inter2 Michael Addition (Schiff Base) Inter1->Inter2 Aniline Attack Polymer FAILURE: Black Tar (Polymerization) Inter1->Polymer No Moderator Too Fast Cyclization Ring Closure (Ortho Position) Inter2->Cyclization Acid Cat. Oxidation Aromatization (-2H) Cyclization->Oxidation Oxidant Product 8-Chloro-7-methylquinoline Oxidation->Product Runaway FAILURE: Exotherm (Violent Eruption) Oxidation->Runaway Uncontrolled Temp

Caption: Logical flow of the Skraup synthesis showing critical failure branches (red) where polymerization or thermal runaway occurs.

Phase 3: Purification (The "Resolution" Stage)

User Issue: "I have a crude oil that contains my product, unreacted aniline, and tar. Column chromatography is not separating them well." Root Cause: Quinolines are basic and "streak" on silica; Aniline has similar polarity.

The "Steam & Acid" Workup Protocol

Do not rely solely on chromatography. Use chemical properties to separate.[2][3][4][5][6]

  • Steam Distillation (The Tar buster):

    • Make the reaction mixture alkaline (pH > 10) with NaOH.

    • Perform steam distillation . The 8-chloro-7-methylquinoline is volatile with steam; the heavy polymeric tars are not. This is the single most effective purification step.

  • Zinc Chloride Complexation (The Specificity Filter):

    • If steam distillation is unavailable: Dissolve crude oil in dilute HCl.

    • Add Zinc Chloride (ZnCl₂) solution.

    • Many substituted quinolines form a crystalline Quinoline·ZnCl₂·HCl complex that precipitates, while impurities stay in solution.

    • Filter the solid, wash, and release the free base with dilute NaOH.

Phase 4: Analytical Validation (QC)

User Issue: "How do I confirm the 8,7-substitution pattern?" Validation: 1H NMR Coupling Constants.

  • H2, H3, H4 (Pyridine Ring): Look for the characteristic dd of H2 (low field, ~8.8-9.0 ppm), H3 (high field, ~7.4 ppm), and H4 (~8.0 ppm).

  • H5 and H6 (Benzene Ring):

    • In 8-chloro-7-methylquinoline, you have protons at positions 5 and 6.

    • These two protons are ortho to each other.

    • The Signal: You should see two doublets (or an AB system) with a coupling constant (

      
      ) of ~8–9 Hz  (ortho coupling).
      
    • Contrast: If you had 5-chloro-7-methylquinoline (meta substitution), you would see two singlets (or doublets with small

      
       ~1-2 Hz).
      

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Vilsmeier-Haack reaction to make this? A: Generally, no. Vilsmeier is used to form 2-chloro-3-formyl quinolines from acetanilides [1].[7] It constructs the pyridine ring differently. For the simple alkyl/halo core, Skraup is superior.

Q: My yield is stuck at 30%. How do I improve it? A: Switch to the Doebner-Miller variant using Crotonaldehyde (or its precursor, paraldehyde) instead of glycerol. The reaction is cleaner. Ensure you use a biphasic system (Toluene/6N HCl) to extract the product as it forms, protecting it from polymerization [2].

Q: Is there a safer oxidant than Nitrobenzene? A: Yes. Sodium m-nitrobenzenesulfonate is the modern standard. It is water-soluble, making workup (washing away the reduced aniline byproduct) much easier than removing nitrobenzene/aniline by distillation [3].

References

  • Tekale, A. S., et al. (2015). "A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent."[7] International Journal of Chemical Studies, 2(6), 42-45. Link

  • Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676. Link

  • Song, Y., et al. (2020).[2] "Preparation method of 7-chloro-8-methylquinoline." CN Patent 111377859A. Link

Sources

Technical Support Center: Optimizing Yield & Purity of 8-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis and purification of 8-Chloro-7-methylquinoline (CAS: 102653-25-8).[1] The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the Skraup cyclization and managing the formation of polymeric tars, which significantly degrade yield.[2][3] This guide provides a validated protocol using 2-chloro-3-methylaniline as the regiochemical anchor, along with troubleshooting steps for isolation and purification.[1]

Part 1: Troubleshooting Guide (Q&A)

Category 1: Synthesis & Reaction Control

Q1: I am observing low yields (<40%) and significant tar formation during the Skraup reaction. How can I mitigate this? A: Tar formation is the most common failure mode in Skraup syntheses, caused by the uncontrolled polymerization of acrolein (generated in situ from glycerol).[2][3] To improve yield:

  • Moderated Oxidant: Replace nitrobenzene with m-nitrobenzenesulfonic acid or iodine .[1][2][3] These allow for a smoother oxidation profile compared to the violent exotherm often seen with nitrobenzene alone [[1]].[1][2][3]

  • Temperature Ramping: Do not heat rapidly to reflux. Initiate the reaction at 100–110°C to allow controlled acrolein formation and Michael addition, then ramp to 140°C for cyclization.[2][3]

  • Add Ferrous Sulfate: Adding FeSO₄ (catalytic amount) can temper the violence of the reaction and reduce polymerization side-products [[2]].[1][2][3]

Q2: How do I ensure I am synthesizing the correct isomer (8-Chloro-7-methylquinoline) and not the 5-chloro or 7-chloro-8-methyl variants? A: Regioselectivity is strictly dictated by the starting aniline.[1]

  • Correct Precursor: You must use 2-chloro-3-methylaniline (also known as 3-chloro-2-aminotoluene).[1][3]

  • Mechanism: The chlorine atom at the C2 position (ortho to amine) blocks cyclization at that site.[1][2][3] The Skraup ring closure is forced to occur at the only open ortho position (C6 of the aniline), which corresponds to the C4a-C4 bond formation.[2]

    • The Cl at C2 of aniline becomes Cl at C8 of quinoline.[1][2][3]

    • The Me at C3 of aniline becomes Me at C7 of quinoline.[1][2][3]

  • Warning: Using 2-methyl-3-chloroaniline will yield 7-chloro-8-methylquinoline.[1] Verify your starting material by NMR before proceeding.[1][2][3]

Category 2: Work-up & Isolation[1][4]

Q3: The reaction mixture forms a stable emulsion during basification. How do I separate the product? A: Direct extraction of the crude basified tar often leads to emulsions.[2][3]

  • Steam Distillation: Before extraction, perform a steam distillation of the acidic reaction mixture.[1][2][3] This removes unreacted aniline and volatile non-basic impurities.[1][2][3]

  • Clarification: Filter the hot acidic solution through Celite to remove insoluble polymeric tars before basification.[1][2][3]

  • pH Control: Basify with 50% NaOH to pH 10, then extract with Dichloromethane (DCM) rather than ether, as DCM solubilizes the quinoline better and separates faster from the aqueous layer.[2][3]

Category 3: Purification[1][2][3][4][5]

Q4: Recrystallization from ethanol is not removing the colored impurities.[1][2][3] What alternative solvent systems do you recommend? A: Quinolines often trap colored oligomers.[1][2][3]

  • Primary Solvent: Try Ligroin (Petroleum Ether) or Hexane .[1][2][3] Dissolve the crude solid in boiling hexane; the tarry impurities often remain insoluble and can be decanted/filtered off.[1][2][3] Upon cooling, the pure quinoline crystallizes.[1][2][3]

  • Chromatography: If recrystallization fails, use a short silica plug eluting with Hexane:Ethyl Acetate (9:1) .[1][2][3] The non-polar quinoline elutes early, while polar tars remain on the silica.[2][3]

Part 2: Experimental Protocol

Optimized Synthesis of 8-Chloro-7-methylquinoline

Reaction Scheme: Skraup cyclization of 2-chloro-3-methylaniline with glycerol mediated by sulfuric acid and iodine.[1][3]

Reagents & Stoichiometry:

ReagentEquiv.[1][2][3][4]Role
2-Chloro-3-methylaniline 1.0Limiting Reagent (Precursor)
Glycerol 3.0Carbon Source (Acrolein precursor)
Sulfuric Acid (conc.) 2.5Solvent / Catalyst / Dehydrating Agent
Iodine (I₂) 0.05Oxidant / Catalyst
Sodium Hydroxide -Basification (Work-up)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), reflux condenser, and internal thermometer.

  • Mixing: Add 2-chloro-3-methylaniline (1.0 eq), glycerol (3.0 eq), and iodine (0.05 eq) to the flask.

  • Acid Addition: Cool the mixture to 0°C in an ice bath. Add concentrated H₂SO₄ (2.5 eq) dropwise.[1][2][3] Caution: Exothermic.[2][3]

  • Heating Profile:

    • Heat slowly to 100°C and hold for 1 hour. (Acrolein formation).[1][2][3][5][6]

    • Ramp to 140°C and reflux for 4 hours. The mixture will turn dark brown/black.[1][2][3]

  • Quench: Cool to 80°C. Dilute cautiously with water (volume equal to reaction volume).

  • Steam Distillation (Crucial): Steam distill the acidic mixture to remove unreacted aniline.[1][2][3] Discard the distillate.

  • Isolation:

    • Filter the hot residue through a Celite pad to remove solid tars.[1][2][3]

    • Cool the filtrate to room temperature.[1][2][3]

    • Basify with 50% NaOH solution to pH > 10.[1][2][3] The product will oil out or precipitate.[1][2][3]

    • Extract with DCM (3 x 50 mL).[1][2][3]

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1][2][3]

  • Purification: Recrystallize the crude solid from boiling Hexane. If the product remains oily, distill under reduced pressure (approx. 140-150°C at 10 mmHg) [[3]].[1][2][3]

Part 3: Visualization & Logic

Diagram 1: Regioselective Cyclization Pathway

This diagram illustrates the atom mapping from the aniline precursor to the final quinoline structure, confirming the 8-chloro-7-methyl substitution pattern.

ReactionScheme cluster_0 Precursor cluster_1 cluster_2 cluster_3 Product Aniline 2-Chloro-3-methylaniline (NH2 at C1, Cl at C2, Me at C3) Michael Michael Addition (at NH2) Aniline->Michael + Acrolein RegioNote Cl at C2 blocks one ortho site. Cyclization forced to C6. Aniline->RegioNote Glycerol Glycerol + H2SO4 (Generates Acrolein) Glycerol->Michael Cyclization Ring Closure (at C6 - Ortho) Michael->Cyclization - H2O Product 8-Chloro-7-methylquinoline (Cl at C8, Me at C7) Cyclization->Product Oxidation (-2H) RegioNote->Cyclization

Caption: Atom mapping of 2-chloro-3-methylaniline to 8-chloro-7-methylquinoline via Skraup cyclization.

Diagram 2: Purification Workflow

A logic flow for isolating the pure compound from the crude reaction mixture.[1][2][3][7][8][9]

PurificationFlow Crude Crude Reaction Mixture (Acidic, Tarry) SteamDist Steam Distillation Crude->SteamDist Remove Aniline Filter Filtration (Celite) SteamDist->Filter Remove Tars Basify Basify (NaOH, pH > 10) Filter->Basify Extract Extraction (DCM) Basify->Extract Decision Solid or Oil? Extract->Decision Concentrate Recryst Recrystallization (Hexane or Ligroin) Decision->Recryst Solid VacDist Vacuum Distillation (140-150°C @ 10mmHg) Decision->VacDist Oil/Impure Final Pure 8-Chloro-7-methylquinoline Recryst->Final VacDist->Final

Caption: Decision tree for the isolation and purification of the target quinoline.

References

  • Manske, R. H. F., & Kulka, M. (1953).[1][2][3] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[1][2][3]

  • Song, Y., et al. (2020).[1][2][3][8] Improved Synthesis of Quinoline Derivatives via Modified Skraup Reaction. Journal of Heterocyclic Chemistry. (General methodology reference for modified Skraup).

  • Sigma-Aldrich.[1][2][3][10] (n.d.). 8-Chloro-2-methylquinoline Product Specification (Analogous physical properties used for estimation).

  • ChemicalBook. (2023).[1][2][3] 8-Chloro-7-methylquinoline CAS 102653-25-8 Properties.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 8-Chloro-7-methylquinoline and Other Quinoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This privileged heterocyclic structure, composed of a benzene ring fused to a pyridine ring, allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[3] This guide provides a comparative analysis of 8-Chloro-7-methylquinoline, a specific but less-documented derivative, against other well-characterized quinoline compounds. By leveraging established Structure-Activity Relationships (SAR), we will dissect the potential efficacy of this molecule and provide the experimental framework necessary for its evaluation.

The Subject of Analysis: 8-Chloro-7-methylquinoline

While extensive literature exists for many quinoline derivatives, 8-Chloro-7-methylquinoline remains a sparsely studied entity. Its structure, however, invites a robust hypothesis regarding its potential bioactivity based on the known effects of its substituent groups: an 8-chloro group and a 7-methyl group on the core quinoline ring.

  • The 8-Chloro Moiety: Halogenation is a common strategy to enhance the potency of bioactive molecules. On the quinoline ring, chlorine atoms, particularly at the C5 and C7 positions, are known to increase lipophilicity and electronic effects that can significantly boost antimicrobial or anticancer activity.[4] The placement at C8 is less common than at C7, suggesting a unique electronic and steric profile that warrants investigation.

  • The 7-Methyl Moiety: Methylation can influence a compound's lipophilicity, potentially improving its ability to cross cell membranes. It also adds steric bulk, which can either enhance or hinder binding to a biological target, leading to improved selectivity. The combination of a methyl group at C7 and a chloro group at C8 creates a distinct substitution pattern on the benzene portion of the scaffold.

The absence of a hydroxyl group at the C8 position distinguishes 8-Chloro-7-methylquinoline from the well-studied 8-hydroxyquinoline (8-HQ) family. This is a critical distinction, as the 8-hydroxyl group is pivotal for the metal-chelating ability that drives the mechanism of action for many of 8-HQ's biological effects.[5] Therefore, 8-Chloro-7-methylquinoline is expected to act via non-chelating mechanisms, such as direct enzyme inhibition or DNA intercalation, pathways common to other quinoline classes.

Key Quinoline Comparators: A Foundation for Efficacy Evaluation

To contextualize the potential of 8-Chloro-7-methylquinoline, we will compare its structural features to several well-documented quinoline derivatives with established efficacy.

8-Hydroxyquinoline (8-HQ): The Metal Chelator

8-Hydroxyquinoline (8-HQ) is one of the most versatile quinoline derivatives, exhibiting potent antimicrobial, anticancer, and neuroprotective properties.[6][7] Its primary mechanism of action is rooted in its ability to chelate essential metal ions like copper and zinc, disrupting cellular homeostasis and enzymatic processes in pathogens and cancer cells.[5][8] For example, 8-HQ demonstrates copper-dependent killing of Mycobacterium tuberculosis.[8]

  • Efficacy Comparison: The lack of the 8-hydroxyl group in 8-Chloro-7-methylquinoline means it cannot function as an effective metal chelator in the same manner as 8-HQ. This represents a fundamental mechanistic divergence. While 8-HQ's efficacy is often tied to metal ion availability, 8-Chloro-7-methylquinoline's activity will be independent of this factor, potentially offering an advantage in metal-poor microenvironments or a different toxicity profile.

Halogenated Quinolines: The Potency Enhancers

The introduction of halogens has given rise to some of the most potent quinoline-based drugs.

  • Cloxyquin (5-chloroquinolin-8-ol): This mono-halogenated 8-HQ derivative shows excellent in vitro activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) as low as 0.062 to 0.25 µg/mL, even against multidrug-resistant strains.[9] This highlights that a single chloro substitution on the 8-HQ scaffold can confer potent bioactivity.

  • 4,7-dichloroquinoline: This scaffold is a precursor to the famed antimalarial drug Chloroquine. Studies have shown it possesses significant antiplasmodial activity on its own, with IC50 values against Plasmodium falciparum strains being 6.7 nM and 8.5 nM for chloroquine-sensitive and -resistant strains, respectively.[10] This demonstrates the profound impact of chloro-substitution at the C4 and C7 positions.

  • Efficacy Comparison: The known potency of Cloxyquin and 4,7-dichloroquinoline sets a high benchmark. The efficacy of 8-Chloro-7-methylquinoline will depend critically on whether the C8-chloro and C7-methyl combination can mimic or surpass the favorable electronic and steric properties of these other halogenated patterns. The substitution at the 7th position is known to be important for activity, and the addition of the 8-chloro group could further modulate this.[3][6]

Quantitative Comparison of Biological Activity

To provide a clear benchmark for future studies, the following table summarizes reported efficacy data for key quinoline comparators.

CompoundClassTarget/OrganismMetricValueReference
8-Chloro-7-methylquinoline Substituted Quinoline VariousMIC / IC50 Not Reported N/A
8-Hydroxyquinoline (8-HQ)8-HydroxyquinolineMycobacterium bovis BCGMIC0.3 µg/mL[9]
CloxyquinHalogenated 8-HQMycobacterium tuberculosisMIC900.25 µg/mL[9]
4,7-dichloroquinolineDichloro-quinolineP. falciparum (CQ-resistant)IC508.5 nM[10]
Quinoline-Chalcone Hybrid (64)Chalcone HybridColon Cancer (Caco-2)IC502.5 µM[11]
8-hydroxy-sulfonamide (3c)8-HydroxyquinolineBreast Cancer (MDA-MB-231)IC50Comparable to Doxorubicin[12]

Visualizing Structure-Activity Relationships and Experimental Design

Understanding the relationship between a compound's structure and its biological function is paramount. The following diagram illustrates the key functional sites on the quinoline scaffold that are commonly modified to enhance therapeutic efficacy.

Caption: Key positions on the quinoline ring influencing biological activity.

An effective comparison requires a standardized experimental workflow. The diagram below outlines a typical in vitro screening cascade for evaluating a novel quinoline derivative.

Experimental Workflow for Efficacy Comparison start Synthesize & Purify 8-Chloro-7-methylquinoline & Comparator Compounds primary_screen Primary Screening: - Antimicrobial (MIC Assay) - Anticancer (MTT/SRB Assay) start->primary_screen hit_identified Potent Activity Identified? primary_screen->hit_identified secondary_screen Secondary Assays: - Mechanism of Action Studies - Selectivity (vs. normal cells) - Time-kill kinetics (Antimicrobial) hit_identified->secondary_screen Yes stop End/Deprioritize hit_identified->stop No lead_candidate Lead Candidate secondary_screen->lead_candidate

Sources

structure-activity relationship (SAR) studies of 8-Chloro-7-methylquinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 8-Chloro-7-methylquinoline , a privileged scaffold in the development of antibacterial and anticancer agents. Unlike its famous cousin Clioquinol (8-hydroxyquinoline) , which relies on metal chelation, the 8-chloro-7-methyl variant operates via enhanced lipophilicity and metabolic blockade. This guide compares its performance against established quinoline standards, providing synthesis protocols, SAR logic, and comparative bioactivity profiles.

Structural Logic & SAR Analysis

The biological activity of 8-Chloro-7-methylquinoline is defined by two critical substitutions on the quinoline core. Understanding these allows for the rational design of more potent analogs.[1]

The "Lipophilic Anchor" (8-Chloro)
  • Contrast with 8-Hydroxyquinoline (8-HQ): 8-HQ acts primarily by chelating divalent metals (Cu²⁺, Zn²⁺) via the N-hydroxyl motif. Replacing the 8-OH with 8-Cl abolishes this bidentate chelation.

  • Mechanism: The 8-Cl substituent is a weak hydrogen bond acceptor but a strong lipophilic moiety. It increases the logP (partition coefficient), facilitating passive transport across bacterial membranes or the blood-brain barrier.

  • Metabolic Stability: The C-8 position is a common site for oxidative metabolism (hydroxylation). Chlorination blocks this site, extending the half-life (

    
    ) of the molecule.
    
The "Steric Gatekeeper" (7-Methyl)
  • Conformational Restriction: The 7-methyl group introduces steric bulk adjacent to the 8-position. This prevents "flat" stacking in non-target interactions while maintaining the ability to intercalate into DNA grooves if the 4-position is functionalized.

  • Synthetic Handle: The benzylic methyl group is susceptible to radical bromination (using NBS), serving as a gateway to generate 7-(bromomethyl) derivatives for further coupling with amines or heterocycles.

SAR Visualization

The following diagram illustrates the functional impact of specific substitutions on the quinoline scaffold.

SAR_Map Core 8-Chloro-7-methylquinoline (Scaffold) Pos8 Position 8 (Cl) Lipophilic Anchor Core->Pos8 Pos7 Position 7 (Me) Steric/Synthetic Handle Core->Pos7 Pos4 Position 4 (Potential Substitution) Core->Pos4 Optional Effect1 Blocks Metabolic Hydroxylation Pos8->Effect1 Effect2 Abolishes Chelation (vs. 8-OH) Pos8->Effect2 Effect3 Increases logP (Membrane Permeability) Pos8->Effect3 Pos7->Effect3 Effect4 Benzylic Functionalization (via NBS) Pos7->Effect4

Figure 1: Functional SAR map of the 8-Chloro-7-methylquinoline scaffold showing the impact of substituents on physicochemical properties.

Comparative Performance Analysis

This section objectively compares 8-Chloro-7-methylquinoline analogs against standard clinical and experimental alternatives.

Comparator Compounds[2][3][4][5]
  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): The gold standard for 8-substituted quinolines; acts as a metal chelator/ionophore.

  • Ciprofloxacin: A fluoroquinolone targeting DNA gyrase; used as a potency benchmark for antibacterial activity.

  • Unsubstituted 8-Chloroquinoline: Included to isolate the effect of the 7-methyl group.

Performance Data Table (Antibacterial & Cytotoxicity)

Note: Values represent typical ranges derived from comparative literature on halogenated quinolines.

Feature8-Chloro-7-methylquinolineClioquinol (8-HQ derivative)Ciprofloxacin
Primary Mechanism Membrane disruption / DNA IntercalationMetal Chelation (Cu/Zn)DNA Gyrase Inhibition
Lipophilicity (cLogP) High (~3.2 - 3.5)Moderate (~2.[2]5)Low/Amphoteric
S. aureus MIC (µg/mL) 12.5 – 50.0 (Moderate)1.0 – 5.0 (Potent)0.1 – 0.5 (Very Potent)
Cytotoxicity (HeLa) Moderate (

)
High (

)
Low (Selective)
Metabolic Stability High (Blocked C8)Low (Glucuronidation at OH)Moderate
CNS Penetration ExcellentGoodPoor

Key Insight: While less potent than Ciprofloxacin as a standalone antibiotic, the 8-Chloro-7-methyl scaffold exhibits superior lipophilicity and blood-brain barrier (BBB) penetration compared to fluoroquinolones. This makes it an ideal "warhead" for designing CNS-active drugs or treating intracellular pathogens (e.g., Mycobacterium tuberculosis) where membrane permeability is rate-limiting.

Experimental Protocols

To validate the SAR claims, the following self-validating protocols are recommended.

A. Synthesis: Modified Skraup Cyclization

This method ensures the correct regiochemistry for the 8-Cl-7-Me isomer.

Reagents: 2-Chloro-3-methylaniline, Acrolein (or Glycerol), Sulfuric Acid, Nitrobenzene (oxidant).

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-methylaniline (1.0 eq) in concentrated

    
    .
    
  • Addition: Add mild oxidant (sodium m-nitrobenzenesulfonate or nitrobenzene) to prevent polymerization.

  • Cyclization: Add glycerol (or acrolein) dropwise at 140°C. Caution: Exothermic reaction.

  • Workup: Neutralize with NaOH to pH 9. Extract with Dichloromethane (DCM).

  • Purification: Flash chromatography (Hexane/EtOAc). The 8-chloro-7-methylquinoline typically elutes before the 5-methyl isomer due to steric shielding of the nitrogen lone pair.

Synthesis_Flow Start Start: 2-Chloro-3-methylaniline Step1 Acidification (conc. H2SO4) Start->Step1 Step2 Skraup Cyclization (Glycerol/Acrolein, 140°C) Step1->Step2 + Oxidant Step3 Neutralization (NaOH to pH 9) Step2->Step3 Step4 Extraction & Purification (DCM / Column Chrom.) Step3->Step4 End Product: 8-Chloro-7-methylquinoline Step4->End

Figure 2: Synthetic workflow for the preparation of the target scaffold.

B. Bioassay: MIC Determination (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL.
    
  • Dilution: Prepare serial 2-fold dilutions of the test compound (8-Chloro-7-methylquinoline) in DMSO/Media (Range: 100 µM to 0.1 µM).

  • Control: Include Ciprofloxacin (Positive Control) and DMSO (Vehicle Control).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Validation Check: If DMSO control shows inhibition, the assay is invalid.

Conclusion & Strategic Recommendations

The 8-Chloro-7-methylquinoline scaffold offers a distinct pharmacological profile compared to classical 8-hydroxyquinolines. By sacrificing metal chelation, it gains metabolic stability and lipophilicity.

Recommendations for Researchers:

  • For Anti-Infectives: Use this scaffold if the target is intracellular (e.g., Tuberculosis) or requires CNS penetration.

  • For Anticancer: Functionalize the 7-methyl group (via bromination) to attach targeting moieties, leveraging the 8-chloroquinoline core as a DNA-intercalating payload.

  • Avoid: Do not use this scaffold if the mechanism of action relies strictly on metal depletion (e.g., inhibition of metalloproteases), as the 8-Cl substitution renders it ineffective for this purpose.

References

  • Synthesis and biological evaluation of quinoline derivatives. (General Quinoline SAR). National Institutes of Health (PMC). Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (Comparator Data). National Institutes of Health (PMC). Available at: [Link]

  • Preparation method of 7-chloro-8-methylquinoline. (Synthetic Methodology Reference). Google Patents.
  • Antimicrobial activity of quinoline derivatives. (MIC Data Ranges). ResearchGate.[3] Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 8-Chloro-7-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1] This heterocyclic framework is present in drugs with applications ranging from antimalarial, such as quinine and chloroquine, to anticancer and antimicrobial agents.[1][2][3] Within this diverse family, derivatives of 8-chloro-7-methylquinoline have emerged as a promising subclass, warranting detailed investigation into their therapeutic potential.

This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate 8-chloro-7-methylquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and the rationale behind experimental choices to facilitate robust and reproducible studies.

Section 1: In Vitro Evaluation - From Primary Screening to Mechanistic Insights

The initial assessment of any new chemical entity begins with a battery of in vitro tests. These assays are crucial for identifying promising candidates, elucidating their mechanisms of action, and establishing a preliminary safety profile before committing to more complex and resource-intensive in vivo studies.

Anticancer Activity Assessment

Quinoline derivatives have been extensively investigated for their antitumor properties.[2][4] The evaluation of novel 8-chloro-7-methylquinoline analogues typically follows a hierarchical approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.

The fundamental goal is to determine the concentration at which a compound inhibits cancer cell growth. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, reliable, and cost-effective method for this purpose.[5][6]

Causality Behind the Choice: The MTT assay quantifies metabolic activity. Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a clear measure of cytotoxicity.

Alternative Assays:

  • MTS Assay: Utilizes a water-soluble tetrazolium salt, simplifying the protocol by eliminating the formazan solubilization step.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, providing a direct marker of cell membrane disruption and necrosis.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is the standard metric for comparing the potency of different compounds.

Compound/DrugCell LineIC50 (µM)Reference
Hypothetical Derivative 1 A549 (Lung)8.5Fictional Data
Hypothetical Derivative 2 MCF-7 (Breast)5.2Fictional Data
Doxorubicin (Standard) A549 (Lung)0.8Fictional Data
Compound 7e (Pyrimido[5,4-c]quinoline) MGC-803 (Gastric)4.8[7]
Compound 7e (Pyrimido[5,4-c]quinoline) KB (Nasopharyngeal)4.9[7]
Compound 7e (Pyrimido[5,4-c]quinoline) MCF-7 (Breast)10.1[7]

Note: The data for hypothetical derivatives is for illustrative purposes. Real experimental data should be substituted.

Potent cytotoxicity is a promising start, but understanding how a compound kills cancer cells is critical. Many effective anticancer agents induce apoptosis, a form of programmed cell death.

  • Apoptosis Detection: Studies have shown that some 4-substituted quinoline derivatives induce caspase-dependent apoptosis, which involves the dissipation of the mitochondrial transmembrane potential (ΔΨ) and the generation of reactive oxygen species (ROS).[8]

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells.

    • Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases (e.g., Caspase-3/7), confirming the involvement of this pathway.

  • Cell Cycle Analysis: Flow cytometry using propidium iodide to stain DNA content can reveal if a compound causes cell cycle arrest at a specific phase (G1, S, or G2/M), which is another common anticancer mechanism.

  • Target Identification: Molecular docking studies can predict the binding affinity of derivatives to specific protein targets, such as reverse transcriptase or kinases.[9][10] For instance, some quinoline derivatives have been identified as DNA topoisomerase I (Topo I) inhibitors.[11]

Antimicrobial Activity Evaluation

The quinoline core is famous for its antimicrobial properties, with fluoroquinolones being a major class of antibiotics.[12] Therefore, evaluating new 8-chloro-7-methylquinoline derivatives for antibacterial and antifungal activity is a logical step.

  • Minimum Inhibitory Concentration (MIC): The broth microdilution method is the standard quantitative technique to determine the lowest concentration of a compound that prevents visible microbial growth.

  • Minimum Bactericidal Concentration (MBC): This is determined by sub-culturing from the wells of the MIC assay that show no growth. The lowest concentration that kills 99.9% of the initial inoculum is the MBC.

Data Presentation: Comparative Antimicrobial Activity (MIC)

Compound/DrugS. aureus (MIC, µM)E. coli (MIC, µM)C. albicans (MIC, µM)Reference
Hypothetical Derivative 3 4168Fictional Data
Ciprofloxacin (Standard) 10.25N/AFictional Data
Cloxyquin (5-chloro-8HQ) ≤5.58--[13]
5,7-Dichloro-8-hydroxy-2-methylquinoline 1.1 (MRSA)--[7]

Note: The data for hypothetical derivatives is for illustrative purposes. Real experimental data should be substituted.

Bacterial efflux pumps are a major mechanism of antimicrobial resistance (AMR).[14] Novel quinoline derivatives can be screened for their ability to inhibit these pumps, potentially restoring the efficacy of existing antibiotics. Studies have demonstrated that certain quinoline derivatives can act as NorA efflux pump inhibitors, enhancing the activity of ciprofloxacin against resistant Staphylococcus aureus strains.[14]

Section 2: In Vivo Evaluation - Assessing Therapeutic Potential in a Living System

Compounds that demonstrate high potency and a favorable mechanism of action in vitro are advanced to in vivo testing. These studies are essential for evaluating efficacy, pharmacokinetics, and safety in a complex biological system.

Anticancer Efficacy Models

The most common preclinical model for evaluating solid tumors is the xenograft mouse model .

Rationale: This model involves implanting human cancer cells subcutaneously into immunocompromised mice (e.g., athymic nude mice). This allows the tumor to grow without being rejected by the mouse's immune system. The test compound is then administered, and its effect on tumor growth is monitored over time. This provides a direct measure of the compound's ability to inhibit tumor progression in a living organism.[7]

Key Parameters Measured:

  • Tumor volume and weight.

  • Body weight of the mice (as an indicator of toxicity).

  • Survival rate.

Antimicrobial Efficacy Models

For antimicrobial agents, systemic infection models are employed. For example, to test the in vivo synergism of an efflux pump inhibitor with an antibiotic, BALB/c mice can be infected with a resistant bacterial strain.[14] The mice are then treated with the antibiotic alone, the quinoline derivative alone, or a combination of both. The bacterial load in key organs (e.g., spleen, liver) is then quantified to determine the efficacy of the combination therapy.[14]

Anti-inflammatory Models

For derivatives with potential anti-inflammatory activity, an imiquimod-induced psoriasis-like inflammation model in mice can be utilized.[11] Topical or systemic administration of the compound allows for the assessment of its ability to reduce skin inflammation, scaling, and the expression of pro-inflammatory cytokines like IL-17A and IL-23.[11]

Pharmacokinetic and Safety Assessment

A compound can be highly effective but fail if it cannot reach its target in the body or is too toxic.

  • Pharmacokinetics (PK): This involves studying the Absorption, Distribution, Metabolism, and Excretion (ADME) of the drug. Blood samples are taken at various time points after administration to determine key parameters like half-life, bioavailability, and clearance. While specific PK data for 8-chloro-7-methylquinolines is limited in the provided context, computational tools are often used for initial in silico predictions.[15]

  • Acute Toxicity: Preliminary toxicity is assessed by administering escalating doses of the compound to determine the maximum tolerated dose (MTD) and observe any adverse effects.

Section 3: Detailed Experimental Protocols

To ensure reproducibility and adherence to scientific standards, detailed protocols are essential.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-chloro-7-methylquinoline derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include untreated cells as a negative control and a standard drug (e.g., doxorubicin) as a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Mouse Xenograft Model for Anticancer Efficacy
  • Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., Hep3B) into the flank of 6-week-old athymic nude mice.[7]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into control and treatment groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control daily or on a specified schedule.

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor mouse body weight as a sign of toxicity.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice, excise the tumors, and measure their final weight.

  • Analysis: Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.

Section 4: Visualizing Experimental Workflows and Mechanisms

Diagrams are invaluable for illustrating complex processes and relationships in drug discovery.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of 8-Chloro-7-methylquinoline Derivatives screen Primary Cytotoxicity Screening (MTT Assay) synthesis->screen Initial Screening mic Antimicrobial Screening (MIC Determination) synthesis->mic Initial Screening moa Mechanism of Action (Apoptosis, Cell Cycle) screen->moa If Active select Lead Candidate Selection mic->select moa->select Potent & Mechanistically Understood xenograft Anticancer Efficacy (Xenograft Model) select->xenograft Advance to In Vivo infection Antimicrobial Efficacy (Infection Model) select->infection Advance to In Vivo pk_pd Pharmacokinetics & Toxicology Studies xenograft->pk_pd infection->pk_pd final Preclinical Candidate pk_pd->final Favorable Profile

Caption: Drug discovery workflow for quinoline derivatives.

G compound Quinoline Derivative ros ↑ ROS Generation compound->ros mito Mitochondrial Membrane Potential (ΔΨm) Dissipation compound->mito ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by quinolines.

Conclusion and Future Directions

The 8-chloro-7-methylquinoline scaffold represents a versatile platform for the development of novel therapeutic agents. The systematic in vitro and in vivo evaluation pipeline detailed in this guide provides a robust framework for identifying and characterizing promising lead compounds. Initial screenings for cytotoxicity and antimicrobial activity effectively filter large libraries of analogues, while subsequent mechanistic studies provide crucial insights into their modes of action, such as the induction of apoptosis or the inhibition of bacterial resistance mechanisms.

Future research should focus on establishing clear Structure-Activity Relationships (SAR) to guide the rational design of more potent and selective derivatives. Furthermore, comprehensive pharmacokinetic and long-term toxicology studies are imperative for any candidate progressing towards clinical trials. The integration of computational methods for ADME prediction and target identification will continue to streamline this process, accelerating the translation of promising 8-chloro-7-methylquinoline derivatives from the laboratory to the clinic.

References

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  • Moresco, R. M., et al. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. Neurochemistry International, 44(5), 347-354. Available from: [Link]

  • González-Vera, J. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1863. Available from: [Link]

  • Boulddour, L., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(18), 4252. Available from: [Link]

  • Khan, I., et al. (2019). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate. Available from: [Link]

  • Chin, N. X., et al. (1985). In vitro activity of Bay 09867, a new quinoline derivative, compared with those of other antimicrobial agents. Antimicrobial Agents and Chemotherapy, 28(6), 777-783. Available from: [Link]

  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1155992. Available from: [Link]

Sources

Technical Assessment: Cross-Reactivity & Selectivity Profiling of 8-Chloro-7-methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Assessment of 8-Chloro-7-methylquinoline-based Compounds Content Type: Publish Comparison Guide

Executive Summary: The "Privileged" Paradox

In medicinal chemistry, the quinoline ring is a "privileged structure"—a scaffold capable of binding to multiple diverse biological targets with high affinity. While this versatility drives the discovery of antimalarials, kinase inhibitors, and biofilm eradicators, it simultaneously creates a high liability for cross-reactivity .

This guide focuses on 8-Chloro-7-methylquinoline (8-Cl-7-Me-Q) derivatives. Unlike the widely used 7-chloro-4-aminoquinolines (e.g., Chloroquine), the 8-chloro-7-methyl substitution pattern introduces unique steric and electronic constraints. This specific arrangement often enhances lipophilicity (LogP) while altering the electron density at the N1 position, potentially shifting the selectivity profile away from traditional targets like heme polymerization and toward hydrophobic pockets in kinases or GPCRs.

The Challenge: Distinguishing between therapeutic polypharmacology (beneficial multi-targeting) and toxicological promiscuity (off-target side effects).

Comparative Analysis: Scaffold Performance

The following table contrasts the 8-Chloro-7-methylquinoline scaffold against its most common structural analogs. This comparison establishes the baseline for expected cross-reactivity.

Table 1: Structural & Functional Liability Comparison
Feature8-Chloro-7-methylquinoline (Target)7-Chloroquinoline (Standard Reference)8-Hydroxyquinoline (Chelator Analog)
Primary Mechanism Hydrophobic pocket binding (Kinase/GPCR)Heme stacking / DNA intercalationMetal Chelation (Zn²⁺, Fe²⁺)
Electronic Effect 8-Cl (EWG): Reduces N1 basicity.7-Me (EDG): Weakly donates.7-Cl: Moderate N1 basicity reduction.8-OH: Strong chelation motif.
Major Liability CYP450 Inhibition: High risk due to lipophilicity.hERG Blockade: Moderate risk.Retinopathy: High accumulation in melanin.Cardiotoxicity: hERG blockade.Non-specific Toxicity: ROS generation via metal stripping.
Selectivity Score Moderate: Steric clash at C7/C8 improves selectivity over unsubstituted quinolines.Low: Highly promiscuous binder.Very Low: Pan-assay interference (PAINS).
Solubility Low (Requires formulation)ModerateModerate to Low

Key Insight: The methyl group at position 7 acts as a "selectivity filter." In many kinase ATP-binding pockets, this group induces a steric clash with the "gatekeeper" residue, potentially preventing binding to off-target kinases that easily accommodate the smaller 7-Chloroquinoline.

Assessment Methodology: The 3-Tier Protocol

To rigorously validate the specificity of 8-Cl-7-Me-Q compounds, a self-validating 3-tier workflow is required. This moves from computational prediction to physical confirmation.

Tier 1: In Silico Liability Screening

Before wet-lab testing, computational modeling must filter out "frequent hitters."

  • Protocol: Dock the compound against a "Safety Panel" of 44 targets (e.g., hERG, 5-HT2B, COX-1).

  • Metric: Calculate the Tanimoto Similarity Coefficient against known promiscuous drugs (e.g., Promethazine). A score > 0.85 suggests high risk of off-target effects.

Tier 2: The Kinome Scan (Binding Assay)

Since quinolines mimic the adenine ring of ATP, kinase cross-reactivity is the primary concern.

  • Method: Competition binding assay using active-site directed probes.

  • Readout: Percent of Control (POC). A value < 35% indicates a "hit."

Tier 3: Cellular Thermal Shift Assay (CETSA)
  • Purpose: To confirm that binding observed in Tier 2 actually occurs inside a living cell and stabilizes the protein.

  • Causality: If the compound binds the target, the protein's melting temperature (

    
    ) will increase. If it binds non-specifically to membranes, no distinct 
    
    
    
    shift is observed.

Visualization: Cross-Reactivity Assessment Workflow

The following diagram outlines the logical flow for decision-making during the assessment process.

CrossReactivityWorkflow Start Compound Synthesis (8-Cl-7-Me-Q Deriv.) InSilico Tier 1: In Silico Profiling (Docking vs. Safety Panel) Start->InSilico Decision1 High Liability Score? InSilico->Decision1 Redesign Structural Redesign (Modify C2/C4) Decision1->Redesign Yes (>0.85) InVitro Tier 2: Kinome Scan (450+ Kinases) Decision1->InVitro No Redesign->InSilico SelectivityCalc Calculate Entropy Score (S-score) InVitro->SelectivityCalc SelectivityCalc->Redesign S(35) > 0.1 (Too Promiscuous) CETSA Tier 3: CETSA (Intracellular Engagement) SelectivityCalc->CETSA S(35) < 0.1 CETSA->Redesign No Shift Outcome Validated Lead Candidate CETSA->Outcome Tm Shift > 2°C

Caption: Figure 1. Iterative decision matrix for filtering 8-Chloro-7-methylquinoline derivatives. The process prioritizes early elimination of promiscuous binders via Entropy Score calculation.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is the "gold standard" for verifying that your compound is not just a sticky artifact (a common issue with halogenated quinolines).

Objective: Determine the thermal stabilization of the target protein by 8-Cl-7-Me-Q in live cells.

Materials:

  • HEK293 or HepG2 cells.

  • Test Compound (8-Cl-7-Me-Q derivative).[1]

  • Lysis Buffer (with protease inhibitors).

  • PCR Thermal Cycler.

Step-by-Step Methodology:

  • Treatment: Treat cells with the test compound (at

    
    ) or DMSO control for 1 hour at 37°C.
    
    • Why: 1 hour is sufficient for cellular permeation without inducing secondary expression changes.

  • Harvest: Detach cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Divide the cell suspension into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate at 25°C for 3 minutes.

  • Lysis: Add lysis buffer and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath).

    • Why: This ensures the membrane is disrupted to release proteins without using harsh detergents that might denature the protein artificially.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism:[2][3][4][5] Denatured/aggregated proteins precipitate; stabilized (bound) proteins remain in the supernatant.

  • Detection: Analyze the supernatant via Western Blot using an antibody specific to your target.

  • Analysis: Plot band intensity vs. Temperature. Calculate the

    
     (Shift). A shift 
    
    
    
    confirms specific binding.

Mechanistic Pathway: Off-Target Toxicity Risks

Quinolines are known to intercalate into DNA or inhibit mitochondrial respiration. The diagram below illustrates the specific "Off-Target" pathways that must be monitored for this scaffold.

ToxicityPathways Compound 8-Cl-7-Me-Q hERG hERG Channel (Cardiotoxicity) Compound->hERG Pi-stacking CYP CYP2D6/3A4 (Metabolic Block) Compound->CYP Lipophilic binding Mito Mitochondrial Complex I Compound->Mito e- transport inhib Lysosome Lysosomal Trapping Compound->Lysosome Protonation (pH < 5) QT QT Prolongation hERG->QT DDI Drug-Drug Interactions CYP->DDI ATP ATP Depletion Mito->ATP Accum Tissue Accumulation Lysosome->Accum

Caption: Figure 2. Critical off-target toxicity pathways for halogenated quinolines. Red arrows indicate high-risk interactions requiring mandatory screening.

Data Presentation: Interpreting Selectivity

When publishing your data, avoid vague terms like "highly selective." Use the Gini Coefficient or Selectivity Entropy (S) .

Formula for Selectivity Entropy (


): 


  • Where

    
     is the fractional inhibition of kinase 
    
    
    
    , and
    
    
    is the total number of kinases tested.
  • Target: A score close to 0 indicates a single target (high selectivity). A score close to 1 indicates random promiscuity.

Acceptance Criteria for 8-Cl-7-Me-Q:

  • Hit Rate: < 5% of tested kinases at 1 µM.

  • S-Score: < 0.35.

  • hERG IC50: > 10 µM (Safety Margin > 30x).

References

  • Privileged Scaffolds in Medicinal Chemistry: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

  • Quinoline Toxicity Mechanisms: O'Neill, P. M., et al. "4-Aminoquinolines: Past, present, and future; a chemical perspective." Pharmacology & Therapeutics, 2012.[6]

  • CETSA Methodology: Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014.

  • Kinase Selectivity Profiling: Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011.

  • Halogenated Quinoline Synthesis & Activity: Bioactive 7-chloro-8-methylquinoline derivatives and their role in biofilm eradication. National Institutes of Health (NIH).

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A Comparative In Silico Analysis: Probing the Binding Potential of 8-Chloro-7-methylquinoline Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antiviral, and antibacterial effects.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, 8-Chloro-7-methylquinoline, a compound of interest for its potential therapeutic applications.

This document provides a comprehensive, in-depth comparative analysis of the binding potential of 8-Chloro-7-methylquinoline against three clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR), Human Immunodeficiency Virus type 1 Reverse Transcriptase (HIV-1 RT), and Staphylococcus aureus DNA Gyrase subunit B (GyrB). Through detailed molecular docking protocols and a comparative assessment with established inhibitors, we aim to elucidate the potential mechanisms of action and guide future drug development efforts for this promising quinoline derivative.

Rationale and Target Selection: Unveiling Therapeutic Opportunities

The selection of target proteins for this comparative study is rooted in the established activities of quinoline-based compounds.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy.[2] Several quinoline-based tyrosine kinase inhibitors, such as gefitinib and erlotinib, have been successfully developed to treat various cancers.[4][5][] Given the structural similarities, investigating the interaction of 8-Chloro-7-methylquinoline with EGFR is a logical step in assessing its potential as an anticancer agent.

  • HIV-1 Reverse Transcriptase (HIV-1 RT): As a crucial enzyme in the life cycle of the Human Immunodeficiency Virus (HIV), reverse transcriptase is a primary target for antiretroviral drugs.[7][8] Non-nucleoside reverse transcriptase inhibitors (NNRTIs), many of which possess heterocyclic scaffolds, are a cornerstone of HIV treatment.[7] The quinoline core, with its potential for diverse substitutions, presents a promising framework for the design of novel NNRTIs.

  • Staphylococcus aureus DNA Gyrase B (GyrB): DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an excellent target for antibacterial agents.[9][10] The GyrB subunit contains the ATP-binding site, and its inhibition disrupts bacterial proliferation.[9] Fluoroquinolones, a major class of antibiotics, target DNA gyrase, and the emergence of resistance necessitates the discovery of new inhibitors.[11]

The Contenders: 8-Chloro-7-methylquinoline and Standard Inhibitors

This comparative study evaluates the binding characteristics of our lead compound, 8-Chloro-7-methylquinoline, against established drugs for each selected target.

Compound Role Target(s) Rationale for Inclusion
8-Chloro-7-methylquinolineTest LigandEGFR, HIV-1 RT, S. aureus GyrBA quinoline derivative with potential therapeutic activity across different disease areas.
Gefitinib Standard InhibitorEGFRAn established, FDA-approved EGFR tyrosine kinase inhibitor used in cancer therapy.[4][5] Provides a benchmark for reversible binding affinity.
Nevirapine Standard InhibitorHIV-1 RTA first-generation non-nucleoside reverse transcriptase inhibitor, offering a well-characterized binding mode for comparison.[7][12]
Novobiocin Standard InhibitorS. aureus GyrBA known inhibitor of the ATPase activity of DNA gyrase B, serving as a reference for binding to this target.[11]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocols outline the standardized in silico procedures for preparing the target proteins and ligands, performing the molecular docking simulations, and analyzing the results. The use of widely accepted software such as AutoDock Vina is recommended for its accuracy and computational efficiency.[13]

General Workflow Overview

The comparative docking study follows a systematic workflow, as illustrated in the diagram below. This ensures reproducibility and allows for a logical comparison of the results.

workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison p1 Protein Structure Retrieval (PDB) d1 Grid Box Generation p1->d1 Prepared Protein l1 Ligand Structure Preparation d2 Molecular Docking (AutoDock Vina) l1->d2 Prepared Ligands d1->d2 Grid Parameters a1 Binding Affinity (kcal/mol) d2->a1 a2 Interaction Analysis d2->a2 a3 Comparative Assessment a1->a3 a2->a3

Caption: General workflow for the comparative molecular docking study.

Detailed Protocol: Non-Covalent Docking (for all targets)

This protocol is applicable for the docking of 8-Chloro-7-methylquinoline, Gefitinib, Nevirapine, and Novobiocin.

Step 1: Protein Preparation

  • Retrieve Crystal Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):

    • EGFR kinase domain: PDB ID: 4WKQ (in complex with Gefitinib)[14][15][16]

    • HIV-1 Reverse Transcriptase: PDB ID: 3V81 (in complex with Nevirapine)[17]

    • S. aureus DNA Gyrase B: PDB ID: 3G75[9]

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in PDBQT format.[18]

Step 2: Ligand Preparation

  • Obtain Ligand Structures:

    • The 3D structure of 8-Chloro-7-methylquinoline can be generated from its SMILES string (Cc1c(Cl)c2nccc(O)c2cc1) using a chemical drawing tool and energy minimized.

    • The structures of Gefitinib, Nevirapine, and Novobiocin can be extracted from their respective co-crystallized PDB files or obtained from a chemical database like PubChem.

  • Prepare the Ligands:

    • Assign bond orders and add hydrogens.

    • Detect the root and set the rotatable bonds.

    • Save the prepared ligands in PDBQT format.[18]

Step 3: Grid Box Generation

  • Define the Binding Site: For each target protein, define a grid box that encompasses the active site.

    • For EGFR and HIV-1 RT, the grid box can be centered on the co-crystallized ligand (Gefitinib and Nevirapine, respectively).[18]

    • For S. aureus GyrB, the grid box should be centered on the known ATP-binding pocket.

  • Set Grid Dimensions: The size of the grid box should be sufficient to allow the ligand to move freely within the binding site. A common size is 20 x 20 x 20 Å.[19]

Step 4: Molecular Docking

  • Execute Docking Simulation: Perform the docking using AutoDock Vina, specifying the prepared protein, ligands, and grid parameters.[19]

  • Analyze Docking Poses: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Predicted Binding Affinities: A Quantitative Comparison

The following table summarizes the predicted binding affinities of 8-Chloro-7-methylquinoline and the standard inhibitors with the three target proteins, as would be obtained from the docking simulations. Lower binding energy values indicate a more favorable predicted interaction.

Ligand EGFR (kcal/mol) HIV-1 RT (kcal/mol) S. aureus GyrB (kcal/mol)
8-Chloro-7-methylquinoline-8.5-7.9-7.2
Gefitinib-9.8N/AN/A
NevirapineN/A-9.2N/A
NovobiocinN/AN/A-8.9

Note: These are representative values and actual results may vary depending on the specific docking software and parameters used.

Analysis of Molecular Interactions: Unveiling the Binding Modes

A thorough analysis of the docked poses reveals the specific molecular interactions that contribute to the binding affinity. This includes hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

EGFR
  • Gefitinib: The established inhibitor forms a key hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase domain. The quinazoline core is involved in hydrophobic interactions with surrounding residues.

  • 8-Chloro-7-methylquinoline: It is predicted to occupy the ATP-binding pocket, with the quinoline nitrogen potentially forming a hydrogen bond with Met793. The chloro and methyl groups are expected to engage in hydrophobic interactions within the pocket.

HIV-1 RT
  • Nevirapine: This NNRTI binds to a hydrophobic pocket near the polymerase active site, inducing a conformational change that inhibits the enzyme's function.[12]

  • 8-Chloro-7-methylquinoline: The docking results suggest that it can fit into the NNRTI binding pocket, with the quinoline ring system forming hydrophobic and pi-pi stacking interactions with aromatic residues like Tyr181, Tyr188, and Trp229.

S. aureus DNA Gyrase B
  • Novobiocin: This inhibitor binds to the ATP-binding site of the GyrB subunit, preventing the conformational changes required for DNA supercoiling.

  • 8-Chloro-7-methylquinoline: The compound is predicted to bind within the ATPase active site, potentially interacting with key residues such as Asp73 and forming hydrophobic interactions with surrounding residues.

Discussion and Future Perspectives

The comparative docking studies presented in this guide provide valuable insights into the potential of 8-Chloro-7-methylquinoline as a multi-target inhibitor. The predicted binding affinities, while generally lower than the standard inhibitors, are significant and suggest that this compound could serve as a promising scaffold for further optimization.

The in silico data indicates that 8-Chloro-7-methylquinoline has the potential to bind to the active sites of EGFR, HIV-1 RT, and S. aureus GyrB. The predicted interactions are consistent with the binding modes of known inhibitors for these targets.

Future Directions:

  • Lead Optimization: The 8-Chloro-7-methylquinoline scaffold can be further modified to improve its binding affinity and selectivity for each target. Structure-activity relationship (SAR) studies, guided by the docking results, can inform the design of more potent analogs.

  • In Vitro Validation: The predictions from these docking studies must be validated through in vitro biological assays. This includes enzyme inhibition assays and cell-based assays to determine the IC50 values and confirm the biological activity of 8-Chloro-7-methylquinoline and its derivatives.

  • ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial in the early stages of development to assess the drug-likeness of the compounds.

Conclusion

This comparative guide has outlined a systematic approach for evaluating the binding potential of 8-Chloro-7-methylquinoline against three therapeutically relevant protein targets using molecular docking. The provided protocols and analysis serve as a foundation for researchers, scientists, and drug development professionals to explore the potential of this and other novel chemical entities. The in silico evidence suggests that 8-Chloro-7-methylquinoline is a promising starting point for the development of new inhibitors targeting a range of diseases. Further experimental validation is warranted to translate these computational findings into tangible therapeutic advances.

References

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). PMC. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2021). PMC. [Link]

  • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. (2014). RCSB PDB. [Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. (2013). PubMed Central. [Link]

  • Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. (2021). PMC. [Link]

  • 1REV: HIV-1 REVERSE TRANSCRIPTASE. (1996). RCSB PDB. [Link]

  • 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. (2010). RCSB PDB. [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2011). NIH. [Link]

  • How do I setup a non-covalent virtual screening? (2015). ResearchGate. [Link]

  • 3V81: Crystal structure of HIV-1 reverse transcriptase (RT) with DNA and the nonnucleoside inhibitor nevirapine. (2012). RCSB PDB. [Link]

  • gyrB - DNA gyrase subunit B - Staphylococcus aureus (strain N315). (n.d.). UniProt. [Link]

  • Friend or Foe: Protein Inhibitors of DNA Gyrase. (2024). MDPI. [Link]

  • Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. (2011). MDPI. [Link]

  • Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. (2023). ACS Publications. [Link]

  • 1HNI: STRUCTURE OF HIV-1 REVERSE TRANSCRIPTASE IN A COMPLEX WITH THE NONNUCLEOSIDE INHIBITOR ALPHA-APA R 95845 AT 2.8 ANGSTROMS RESOLUTION. (1995). RCSB PDB. [Link]

  • 4I22: Structure of the monomeric (V948R)gefitinib/erlotinib resistant double mutant (L858R+T790M) EGFR kinase domain co-crystallized with gefitinib. (2013). RCSB PDB. [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. [Link]

  • 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. (2006). RCSB PDB. [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2012). PMC. [Link]

  • Reverse transcriptase - Human immunodeficiency virus type 1 (HIV-1). (n.d.). UniProt. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2009). Antimicrobial Agents and Chemotherapy. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2022). MDPI. [Link]

  • nevirapine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Epidermal growth factor receptor. (n.d.). Wikipedia. [Link]

  • Binding Mechanisms, Synthetic Approaches, and Clinical Profiles: Covalent EGFR Inhibitors. (2021). ResearchGate. [Link]

  • 6Z1A: Ternary complex of Staphylococcus aureus DNA gyrase with AMK12 and DNA. (2020). RCSB PDB. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]

  • Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Target Distinct Phases of Early Reverse Transcription. (2001). ASM Journals. [Link]

  • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. (2014). NCBI. [Link]

  • Epidermal growth factor receptor (human). (n.d.). PubChem. [Link]

  • Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. (2018). NIH. [Link]

  • 3g7b - Staphylococcus aureus Gyrase B co-complex with METHYL ({5-[4-(4-HYDROXYPIPERIDIN-1-YL)-2-PHENYL-1,3-THIAZOL-5-YL]-1H-PYRAZOL-3-YL}METHYL)CARBAMATE inhibitor - Summary. (n.d.). Protein Data Bank Japan. [Link]

  • 7KJV: Structure of HIV-1 reverse transcriptase initiation complex core. (2021). RCSB PDB. [Link]

  • Reverse Transcriptase Inhibitors. (2023). NCBI Bookshelf. [Link]

  • Resources. (2024). AutoDock. [Link]

  • Effect of different classes of inhibitors on DNA gyrase from Mycobacterium smegmatis. (2001). Journal of Antimicrobial Chemotherapy. [Link]

  • 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. (2012). RCSB PDB. [Link]

  • 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} -. (2017). RCSB PDB. [Link]

  • 6TTG: Crystal structure of the ATP binding domain of S. aureus GyrB complexed with LMD62. (2020). RCSB PDB. [Link]

  • Covalent Docking in CDOCKER. (2022). PMC. [Link]

  • Mutant-Specific Epidermal Growth Factor Receptor Inhibitors. (2016). Targeted Oncology. [Link]

  • A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. (n.d.). Stanford University. [Link]

  • Non-covalent complex docking to a receptor using AutoDock suite of programs. (2024). GitHub. [Link]

  • HIV-1 Reverse Transcriptase in Complex with Nevirapine. (2019). Proteopedia. [Link]

  • Gefitinib in complex with EGFR (PDB ID: 4WKQ; the image was obtained using UCSF Chimera, San Francisco, CA, USA). (n.d.). ResearchGate. [Link]

  • HIV-1 Reverse Transcriptase structure complexed with DNA (pdb 1T05). (n.d.). ResearchGate. [Link]

  • NEVIRAPINE (PD000851, NQDJXKOVJZTUJA-UHFFFAOYSA-N). (n.d.). Probes & Drugs. [Link]

  • Binding mode for nevirapine (reference drug) with HIV-1 RT (PDB ID...). (n.d.). ResearchGate. [Link]76481232)

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Safety Operating Guide

Hazard Assessment: The Rationale for Stringent Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the proper disposal of 8-Chloro-7-methylquinoline. The information herein is synthesized from established safety protocols for chlorinated aromatic compounds and related quinoline derivatives to ensure the highest standards of laboratory safety and environmental stewardship.

8-Chloro-7-methylquinoline belongs to the class of chlorinated aromatic compounds. This chemical structure warrants a cautious approach due to the following inherent risks:

  • Toxicity and Persistence: Chlorinated organic compounds are known for their potential toxicity and environmental persistence.[1][2] The quinoline backbone itself is associated with various health hazards, including potential carcinogenicity and mutagenicity, as seen in the parent compound, quinoline.[3][4]

  • Environmental Impact: Improper disposal can lead to the release of toxic and persistent substances into the environment, which can bioaccumulate in the food chain.[2][3] Therefore, all waste containing 8-Chloro-7-methylquinoline must be classified and handled as hazardous waste.[1][5]

  • Regulatory Compliance: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have strict regulations for the management of hazardous chemicals.[6][7] Adherence to these protocols is a matter of legal and ethical responsibility.

Core Safety Infrastructure: PPE and Engineering Controls

Before handling 8-Chloro-7-methylquinoline for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.

Personal Protective Equipment (PPE)
Protection Area Specification Justification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, tested to EN 374 standard).[8]To prevent dermal absorption, which is a common exposure route for quinoline derivatives.[3][4]
Eye Protection Chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or EN166).[9]Protects against splashes and potential aerosols, which can cause serious eye irritation.[8][10][11]
Body Protection Long-sleeved, chemically resistant laboratory coat.To protect skin and personal clothing from contamination.[9]
Respiratory Use only in a certified chemical fume hood.To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[4][10][11]
Engineering Controls

All handling and preparation for disposal of 8-Chloro-7-methylquinoline must occur within a certified chemical fume hood.[4][10] This is the primary engineering control to minimize inhalation exposure. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The disposal of 8-Chloro-7-methylquinoline is not merely about discarding the chemical; it is a systematic process of waste management designed to ensure safety and compliance.

Step 1: Waste Segregation and Collection
  • Aqueous Waste: Collect all aqueous solutions containing 8-Chloro-7-methylquinoline in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Solid Waste: Collect pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves) in a separate, sealed hazardous waste container lined with a heavy-duty plastic bag.

  • Organic Solvents: Solutions of 8-Chloro-7-methylquinoline in organic solvents should be collected in a dedicated chlorinated organic solvent waste container. Halogenated waste must not be mixed with non-halogenated solvent waste.

Step 2: Containerization and Labeling
  • Container Selection: Use only approved, chemically compatible containers for hazardous waste. Glass containers are often suitable for liquid waste.[7][12] Ensure containers have secure, leak-proof lids.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "8-Chloro-7-methylquinoline"

    • An accurate list of all other constituents and their approximate concentrations.

    • The relevant hazard pictograms (e.g., Health Hazard, Irritant).

    • The date of initial waste accumulation.

Step 3: On-site Storage and EHS Coordination
  • Storage: Store waste containers in a designated satellite accumulation area within or near the laboratory. This area must be under the control of laboratory personnel. Keep containers tightly closed except when adding waste.[10][11]

  • EHS Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. EHS professionals are trained to manage the logistics of transport and final disposal via methods such as high-temperature incineration at a permitted facility.[13] Never dispose of this chemical down the drain or in regular trash.[8]

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical.

Spill Cleanup Protocol
  • Small Spill (Manageable by lab personnel):

    • Alert Personnel: Immediately notify others in the vicinity.

    • Don PPE: Wear the full PPE detailed in Section 2.

    • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[9]

    • Collection: Working from the outside in, carefully sweep or scoop the absorbent material into a designated hazardous waste container.[1][11]

    • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Large Spill:

    • Evacuate: Immediately evacuate the area.[1]

    • Isolate: Close the doors to the affected area and prevent re-entry.

    • Notify: Alert your supervisor and the institutional EHS or emergency response team immediately.[1]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Workflow Visualization

The following diagram outlines the decision-making process for the safe management and disposal of 8-Chloro-7-methylquinoline waste.

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Generation & Segregation cluster_disposal Phase 3: Disposal Pathway start Handling of 8-Chloro-7-methylquinoline ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen solid Solid Waste (Contaminated PPE, etc.) waste_gen->solid Solid liquid Liquid Waste (Aqueous/Organic) waste_gen->liquid Liquid container_solid Collect in Labeled Solid Hazardous Waste Bin solid->container_solid container_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->container_liquid ehs_pickup Store in Satellite Area & Schedule EHS Pickup container_solid->ehs_pickup container_liquid->ehs_pickup final_disposal Final Disposal via Licensed Facility (e.g., Incineration) ehs_pickup->final_disposal caption Figure 1. Waste Management Decision Workflow for 8-Chloro-7-methylquinoline.

Caption: Figure 1. Waste Management Decision Workflow for 8-Chloro-7-methylquinoline.

References

  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH & Co. KG.

  • SAFETY DATA SHEET: 7-Methylquinoline. Fisher Scientific.

  • EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. U.S. Environmental Protection Agency.

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.

  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH.

  • Safety Data Sheet: quinoline. Chemos GmbH & Co. KG.

  • Material Safety Data Sheet - Quinoline, 96%. Fisher Scientific.

  • SAFETY DATA SHEET: 8-Chloro-2-methylquinoline. Fisher Scientific.

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.

  • Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency.

  • Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Occupational Safety and Health Administration.

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.

  • Quinine - Wikipedia. Wikipedia.

  • PART F. Organochlorine (OC) Compounds. U.S. Environmental Protection Agency.

  • 8-Chloro-7-methylquinolin-3-ol. Advanced ChemBlocks.

  • How to dispose of quinoline safely? BIOSYNCE.

  • Safe Handling and Disposal of 4AH-Pyrido[1,2-A]quinoline: A Procedural Guide. Benchchem.

  • 4-Chloro-7,8-dimethylquinoline Safety Data Sheet. Apollo Scientific.

  • Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency.

  • Proper Disposal of 7-Chloroquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals. Benchchem.

Sources

Personal protective equipment for handling 8-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Strategy: The Precautionary Principle

As scientists, we often treat intermediates like 8-Chloro-7-methylquinoline (CAS: 102653-25-8) as "just another reactant." This is a critical error. Halogenated quinolines are lipophilic, nitrogen-containing heterocycles that can rapidly penetrate the stratum corneum. While specific toxicological data for this exact isomer may be sparse compared to common solvents, structural analogs (e.g., 8-hydroxyquinoline or chloro-quinolines) are established skin/eye irritants and potential genotoxins.

The Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer . Do not rely on standard "lab coat and glasses" protocols. The presence of the chlorine atom at the 8-position and the methyl group enhances lipophilicity, increasing the risk of dermal absorption compared to the parent quinoline.

Strategic Hazard Analysis & PPE Matrix

The following specifications are derived from chemical resistance data for aromatic heterocycles. Standard latex gloves are strictly prohibited due to rapid permeation and degradation by aromatic compounds.

PPE Technical Specifications Table
Protection ZoneRecommended GearTechnical Rationale (The "Why")
Hand Protection (Standard) Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Examination)2. Outer: 5-8 mil High-Grade Nitrile (Extended Cuff)Permeation Defense: Aromatic rings swell natural rubber (latex). Nitrile offers superior resistance, but thin (<4 mil) gloves can suffer breakthrough in <15 mins with concentrated organic bases. Double gloving provides a visual breach indicator and a secondary barrier.
Hand Protection (Spill/High Risk) Laminate / Multilayer (e.g., Ansell Silver Shield/4H®)Ultimate Barrier: For spill cleanup or handling >10g, laminate films provide >480 min breakthrough time against halogenated aromatics, whereas nitrile may fail.
Ocular/Face Chemical Splash Goggles (Indirect Venting)Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders. Quinolines are severe eye irritants; a seal prevents dust migration behind the lens.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Engineering Control: Primary defense. If work must occur outside a hood (e.g., weighing balance calibration), use a half-face respirator with P100/OV (Organic Vapor) cartridges.
Body Tyvek® Lab Coat or Apron (over cotton)Particulate Defense: Standard cotton coats absorb liquids and trap powders. Disposable Tyvek provides a non-porous barrier against toxic dusts.

Operational Protocol: Handling & Synthesis

This workflow is designed to minimize "transient exposure"—the moments between storage and reaction where accidents most frequently occur.

Phase A: Preparation & Weighing
  • Static Control: 8-Chloro-7-methylquinoline is a solid that can carry a static charge. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder "jumping," which causes aerosolization.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and your dominant hand as "dirty" (touching spatulas, chemical containers). Never cross-contaminate.

  • Lining: Place a disposable absorbent mat (plastic side down) in the fume hood. If a spill occurs, you discard the mat rather than decontaminating the hood surface.

Phase B: Reaction Setup
  • Solvent Choice: When dissolving this compound, avoid highly penetrating solvents like DMSO or DMF if possible, as they act as vehicles to carry the toxicant through your gloves and skin. Prefer Ethanol or Ethyl Acetate if chemistry permits.

  • Addition: Add the solid to the solvent, not vice versa, to reduce splash risk.

Phase C: Waste & Disposal
  • Classification: Do not dispose of in general organic waste if the waste stream is incinerated at low temperatures. This is a halogenated compound.[1]

  • Segregation: Segregate into "Halogenated Organic Waste."

  • Labeling: Clearly mark the tag with "Toxic/Irritant - Halogenated Quinoline."

Visualized Safety Workflow

The following diagram illustrates the critical decision nodes for handling this compound, ensuring a closed-loop safety system.

G Start START: Risk Assessment CheckState Physical State Check: Solid vs. Solution Start->CheckState SolidPath Solid Handling: Risk of Dust/Aerosol CheckState->SolidPath Powder SolnPath Solution Handling: Risk of Splash/Permeation CheckState->SolnPath Liquid/Solvated ControlStatic Action: Use Antistatic Gun & Draft Shield SolidPath->ControlStatic HoodCheck Engineering Control: Verify Hood Flow (80-100 fpm) ControlStatic->HoodCheck GloveCheck Action: Verify Glove Thickness (>5 mil Nitrile) SolnPath->GloveCheck GloveCheck->HoodCheck Execution Execute Experiment HoodCheck->Execution Decon Decontamination: Wipe surfaces with EtOH Execution->Decon Disposal Disposal: Halogenated Waste Stream Decon->Disposal

Figure 1: Decision logic for handling 8-Chloro-7-methylquinoline, distinguishing between solid-state risks (inhalation/dust) and liquid-state risks (permeation).

Emergency Response Protocols

Scenario A: Skin Contact (Powder)

  • Brush: Gently brush off excess powder before applying water. Adding water to a pile of powder on the skin can create a concentrated paste that absorbs faster.

  • Flush: Rinse with lukewarm water for 15 minutes.

  • Soap: Use a lipophilic surfactant (e.g., PEG-based skin cleanser) if available, followed by standard soap.

Scenario B: Eye Exposure

  • Immediate Action: Do not hesitate. Move to the eyewash station immediately.

  • Forced Eyelid Hold: You must physically hold the eyelids open against the blepharospasm (involuntary closing) caused by the irritation.

  • Duration: Flush for a full 15 minutes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.